molecular formula C25H24FN3O3 B1677977 PPQ-581

PPQ-581

Número de catálogo: B1677977
Peso molecular: 433.5 g/mol
Clave InChI: FTIYTQDSSDROKM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PPQ-581 is a novel anti-influenza agent, interrupting the crucial RNP trafficking, resulting in influenza replication inhibition, preventing virus-induced cytopathic effects.

Propiedades

Fórmula molecular

C25H24FN3O3

Peso molecular

433.5 g/mol

Nombre IUPAC

13-(2-fluorophenyl)-3,5,10,10-tetramethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

InChI

InChI=1S/C25H24FN3O3/c1-25(2)14-32-22(16-12-8-9-13-17(16)26)21-20-18(23(30)28(4)24(31)27(20)3)19(29(21)25)15-10-6-5-7-11-15/h5-13,22H,14H2,1-4H3

Clave InChI

FTIYTQDSSDROKM-UHFFFAOYSA-N

SMILES canónico

CC1(COC(C2=C3C(=C(N21)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C)C5=CC=CC=C5F)C

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

PPQ-581

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of PPQ-581

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPQ-581 is a novel anti-influenza agent belonging to the pyrimido-pyrrolo-quinoxalinedione class of compounds. It exhibits potent inhibitory activity against influenza A virus, including the H1N1 strain. This technical guide provides a detailed explanation of the core mechanism of action of this compound, supported by available data, likely experimental methodologies, and visual representations of the involved pathways and workflows. The primary target of this compound is the influenza virus nucleoprotein (NP), a critical multifunctional protein essential for viral replication. By targeting NP, this compound disrupts several key stages of the viral life cycle.

Core Mechanism of Action

This compound exerts its antiviral effects by targeting the influenza virus nucleoprotein (NP). NP is a crucial protein that encapsidates the viral RNA genome to form the ribonucleoprotein (RNP) complex, which is the core of the viral replication machinery. The mechanism of this compound can be dissected into three primary inhibitory effects:

  • Inhibition of Viral Protein Synthesis: When administered at the onset of infection, this compound has been shown to inhibit the synthesis of viral proteins. This early intervention is critical in preventing the establishment of a productive viral replication cycle.

  • Blockage of Ribonucleoprotein (RNP) Nuclear Export: In the later stages of the viral life cycle, newly synthesized RNPs must be exported from the nucleus to the cytoplasm for assembly into new virions. This compound effectively blocks this nuclear export process, trapping the viral RNPs within the nucleus.

  • Induction of Cytoplasmic RNP Aggregation: For RNPs that have been exported to the cytoplasm, this compound induces their aggregation. This abnormal clustering prevents the RNPs from participating in the assembly of progeny virions.

The specific binding site of this compound on the NP is distinct from that of other known NP inhibitors like nucleozin. This was determined through resistance studies where a specific mutation in the NP gene, NPS377G, conferred resistance to this compound but not to nucleozin. Conversely, viruses with resistance to nucleozin were not resistant to this compound. This suggests that this compound and nucleozin have different binding sites on the nucleoprotein, opening possibilities for combination therapies.

Data Presentation

The following table summarizes the available quantitative data for this compound's antiviral activity.

Compound Parameter Value Cell Line Virus Strain
This compoundEC501 µMMDCKInfluenza A/WSN/33 (H1N1)

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

While the full detailed experimental protocols from the primary literature were not accessible, the following are standardized and widely accepted methodologies likely employed to determine the mechanism of action of this compound.

Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This assay is used to determine the concentration of this compound required to inhibit virus-induced cell death.

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and grown to confluence.

  • Compound Dilution: A serial dilution of this compound is prepared in cell culture medium.

  • Infection: The cell monolayer is washed, and then infected with influenza A virus (e.g., H1N1 strain) in the presence of varying concentrations of this compound or a vehicle control (DMSO).

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator, allowing the virus to replicate and cause cytopathic effects (CPE).

  • Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the MTT or neutral red uptake assay. The absorbance is read using a plate reader.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Viral Protein Synthesis Inhibition Assay

This assay determines the effect of this compound on the synthesis of viral proteins.

  • Cell Infection: Confluent MDCK cells are infected with influenza A virus.

  • Compound Treatment: this compound is added at the time of infection.

  • Metabolic Labeling: At various time points post-infection, the cells are incubated with a medium containing 35S-methionine and 35S-cysteine to label newly synthesized proteins.

  • Cell Lysis and Immunoprecipitation: Cells are lysed, and specific viral proteins (e.g., NP, M1) are immunoprecipitated using specific antibodies.

  • SDS-PAGE and Autoradiography: The immunoprecipitated proteins are separated by SDS-PAGE, and the gel is dried and exposed to an X-ray film to visualize the radiolabeled viral proteins. The intensity of the bands indicates the rate of protein synthesis.

RNP Localization by Immunofluorescence Assay

This assay visualizes the subcellular localization of the viral RNP complex.

  • Cell Culture and Infection: MDCK cells are grown on coverslips and infected with influenza A virus.

  • Compound Treatment: this compound is added at a specific time point post-infection (e.g., 4-6 hours).

  • Fixation and Permeabilization: At a later time point (e.g., 8-12 hours post-infection), the cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

  • Immunostaining: The cells are incubated with a primary antibody specific for the influenza NP protein, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with DAPI.

  • Microscopy: The coverslips are mounted on microscope slides and observed under a fluorescence microscope to determine the localization of the NP protein (and thus the RNP complex) in the nucleus versus the cytoplasm.

Mandatory Visualizations

Signaling Pathway of this compound Action

PPQ581_Mechanism cluster_virus_lifecycle Influenza Virus Replication Cycle cluster_inhibition Inhibitory Actions Entry Virus Entry & Uncoating vRNP_import vRNP Nuclear Import Entry->vRNP_import Replication Viral RNA Replication & Transcription vRNP_import->Replication Protein_Synth Viral Protein Synthesis Replication->Protein_Synth RNP_Assembly RNP Assembly Replication->RNP_Assembly Protein_Synth->RNP_Assembly RNP_Export RNP Nuclear Export RNP_Assembly->RNP_Export Virion_Assembly Virion Assembly & Budding RNP_Export->Virion_Assembly PPQ581 This compound NP Nucleoprotein (NP) PPQ581->NP Binds to NP Inhibit_Protein_Synth Inhibition of Viral Protein Synthesis Block_Export Blockage of RNP Nuclear Export Induce_Aggregation Induction of Cytoplasmic RNP Aggregation Inhibit_Protein_Synth->Protein_Synth Block_Export->RNP_Export Induce_Aggregation->Virion_Assembly

Caption: Mechanism of action of this compound on the influenza virus life cycle.

Experimental Workflow for Antiviral Activity Assay

Antiviral_Workflow start Start seed_cells Seed MDCK cells in 96-well plate start->seed_cells prepare_compound Prepare serial dilutions of this compound seed_cells->prepare_compound infect_cells Infect cells with Influenza A virus in the presence of this compound prepare_compound->infect_cells incubate Incubate for 48-72 hours infect_cells->incubate add_reagent Add cell viability reagent (e.g., MTT) incubate->add_reagent read_plate Read absorbance on a plate reader add_reagent->read_plate analyze_data Calculate EC50 value read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining the EC50 of this compound.

In-depth Technical Guide on the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

The identifier "PPQ-581" does not correspond to a publicly documented specific molecule in the scientific literature. However, the query relates to a significant class of heterocyclic compounds known as Pyrazolo[1,5-a]pyrimidines . This guide will provide an in-depth overview of the discovery, synthesis, and biological importance of this class of molecules, which are of high interest in medicinal chemistry. Additionally, a brief overview of Pyrroloquinoline quinone (PQQ) is included, as it shares a similar acronym.

Pyrazolo[1,5-a]pyrimidines: A Privileged Scaffold in Drug Discovery

Pyrazolo[1,5-a]pyrimidines are fused N-heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their versatile biological activities.[1][2] They are considered "privileged scaffolds" because their structure can be readily modified to interact with a wide range of biological targets, leading to the development of potent and selective therapeutic agents.[2]

Biological Activities and Therapeutic Potential

This class of compounds has been extensively investigated for various therapeutic applications, most notably in cancer treatment. They have been shown to act as inhibitors of several protein kinases that are crucial for cell signaling pathways involved in cancer cell proliferation and survival.[3]

Key protein kinase targets for pyrazolo[1,5-a]pyrimidine derivatives include:

  • Casein Kinase 2 (CK2)

  • Epidermal Growth Factor Receptor (EGFR)

  • B-Raf and MEK kinases (relevant in melanoma)

  • Cyclin-Dependent Kinases (CDK1 and CDK2)

  • Pim-1 kinase

  • Bruton's tyrosine kinase (BTK)[2][3]

Beyond oncology, pyrazolo[1,5-a]pyrimidine derivatives have also shown promise in the treatment of inflammatory and viral diseases.[4] For instance, specific derivatives have been developed as selective inhibitors of PI3Kδ, a key enzyme in immune cell signaling.[4]

General Synthesis Strategies

The synthesis of the pyrazolo[1,5-a]pyrimidine core is typically achieved through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[3] This foundational reaction can be followed by various functionalization steps to create a diverse library of derivatives.

Several synthetic methodologies have been developed to improve efficiency, yield, and structural diversity:

  • Cyclization and Condensation Reactions: These are the most frequently employed methods, often catalyzed by acids or bases.[3]

  • Microwave-Assisted Synthesis: This technique can accelerate reaction times and improve yields, often under solvent-free conditions.[1]

  • Multicomponent Reactions: These reactions allow for the assembly of complex molecules from three or more starting materials in a single step, enhancing synthetic efficiency.[2]

  • Palladium-Catalyzed Cross-Coupling and Click Chemistry: These modern synthetic methods enable the introduction of a wide range of functional groups to the pyrazolo[1,5-a]pyrimidine scaffold.[3]

The general synthetic workflow often involves the initial construction of the pyrazole ring, followed by the annulation of the pyrimidine ring.

G cluster_pyrazole Pyrazole Ring Formation cluster_pyrimidine Pyrimidine Ring Annulation Hydrazine_Derivatives Hydrazine Derivatives Substituted_Pyrazoles Substituted Pyrazoles Hydrazine_Derivatives->Substituted_Pyrazoles Carbonyl_Compounds α,β-Unsaturated Carbonyl Compounds Carbonyl_Compounds->Substituted_Pyrazoles 5_Aminopyrazole 5-Aminopyrazole Substituted_Pyrazoles->5_Aminopyrazole Functionalization Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Core 5_Aminopyrazole->Pyrazolo_pyrimidine beta_Dicarbonyl β-Dicarbonyl Compounds beta_Dicarbonyl->Pyrazolo_pyrimidine Functionalized_Derivatives Diverse Library of Pyrazolo[1,5-a]pyrimidines Pyrazolo_pyrimidine->Functionalized_Derivatives Further Derivatization (e.g., Cross-Coupling)

Caption: Generalized synthetic workflow for pyrazolo[1,5-a]pyrimidines.

Experimental Protocols: A Representative Synthesis

A common method for synthesizing pyrazolo[1,5-a]pyrimidines involves the condensation of a 5-aminopyrazole with a β-enaminone.

Example Protocol: Microwave-Assisted Synthesis of 7-Aryl Substituted Pyrazolo[1,5-a]pyrimidines [1]

  • Reactant Preparation: Equimolar amounts of a 5-aminopyrazole and a β-enaminone are mixed in a microwave-safe vessel.

  • Microwave Irradiation: The reaction mixture is subjected to microwave irradiation under solvent-free conditions. The power and time of irradiation are optimized for the specific substrates.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solid product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: The structure and purity of the final product are confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

Pyrroloquinoline Quinone (PQQ)

Pyrroloquinoline quinone (PQQ) is a redox cofactor found in some bacteria. It is involved in various biological processes and has been studied for its potential neuroprotective and cardioprotective effects.[5] While it shares a similar acronym with the user's query, it is a distinct chemical entity from the pyrazolo[1,5-a]pyrimidine class of compounds.

References

Potential Biological Targets of PPQ-581: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential biological targets of PPQ-581, a novel antiviral compound. The information presented herein is collated from publicly available scientific literature and is intended to support further research and development efforts.

Core Findings

This compound has been identified as a potent inhibitor of influenza A virus replication. Its primary biological target is the viral nucleoprotein (NP), a crucial multifunctional protein involved in the viral life cycle.[1][2][3]

Mechanism of Action

The antiviral activity of this compound is exerted through the targeting of the influenza nucleoprotein.[1][2] Its mechanism of action is multifaceted and dependent on the timing of administration during the viral replication cycle:

  • Early-Stage Inhibition: When introduced at the beginning of an infection, this compound effectively inhibits the synthesis of viral proteins.[1][2]

  • Late-Stage Inhibition: In the later stages of infection, this compound disrupts the nuclear export of the viral ribonucleoprotein (RNP) complexes, leading to their aggregation in the cytoplasm.[1][2]

While its effects are comparable to another known NP inhibitor, nucleozin, studies have shown that this compound interacts with a distinct binding site on the nucleoprotein.[2] This is substantiated by the fact that viral strains resistant to this compound are not cross-resistant to nucleozin.[2]

Quantitative Data

The antiviral potency of this compound has been quantified through in vitro assays. The following table summarizes the reported half-maximal effective concentration (EC50) values.

Virus StrainAssay TypeEC50 ValueReference
Influenza A (H1N1)Cytopathic Effect Prevention1 µM[1][2]
Influenza A (A/WNS/33, H1N1)Not Specified2.3 µM[3]

Experimental Protocols

The identification of the biological target and the mechanism of action of this compound were elucidated through a series of key experiments.

High-Throughput Screening (HTS) for Antiviral Activity

The initial discovery of this compound as an anti-influenza agent was the result of a cell-based high-throughput screening assay designed to identify compounds that could prevent the cytopathic effects induced by the influenza virus.[3]

Drug Resistance and Mutational Analysis

To identify the specific target of this compound, drug-resistant viral strains were generated by passaging the virus in the presence of increasing concentrations of the compound. This led to the identification of a single amino acid substitution, S377G, in the nucleoprotein that conferred resistance to this compound.[1][3]

Molecular Docking Studies

Computational molecular docking studies have been employed to model the interaction between this compound and the influenza nucleoprotein. These studies suggest that the ketone oxygen of this compound forms a hydrogen bond with the serine residue at position 377 (S377) of the wild-type NP.[4] This interaction is absent in the S377G mutant, providing a molecular basis for the observed resistance.[4]

Visualizations

Signaling Pathway: Proposed Mechanism of this compound Action

PPQ581_Mechanism cluster_virus_lifecycle Influenza Virus Replication Cycle Entry Viral Entry Transcription_Replication Viral RNA Transcription & Replication (in Nucleus) Entry->Transcription_Replication Protein_Synthesis Viral Protein Synthesis (in Cytoplasm) Transcription_Replication->Protein_Synthesis mRNA export RNP_Assembly RNP Complex Assembly (in Nucleus) Protein_Synthesis->RNP_Assembly NP import RNP_Export RNP Nuclear Export RNP_Assembly->RNP_Export Assembly_Budding Virion Assembly & Budding RNP_Export->Assembly_Budding PPQ581 This compound PPQ581->Protein_Synthesis Inhibits (Early Stage) PPQ581->RNP_Export Blocks (Late Stage) Target_Identification_Workflow Start High-Throughput Screening (HTS) Hit_Identification Identification of this compound as an Antiviral Hit Compound Start->Hit_Identification Resistance_Selection Generation of this compound-Resistant Influenza Virus Strains Hit_Identification->Resistance_Selection Sequencing Sequencing of Resistant Virus Genome Resistance_Selection->Sequencing Mutation_Identification Identification of S377G Mutation in Nucleoprotein (NP) Sequencing->Mutation_Identification Target_Confirmation Confirmation of NP as the Biological Target Mutation_Identification->Target_Confirmation Logical_Relationship PPQ581 This compound WT_NP Wild-Type Nucleoprotein (NP) (S377) PPQ581->WT_NP Binds to Mutant_NP Mutant Nucleoprotein (NP) (S377G) PPQ581->Mutant_NP Binding Disrupted Inhibition Inhibition of Viral Replication WT_NP->Inhibition Leads to Resistance Resistance to this compound Mutant_NP->Resistance Results in

References

Technical Guide: Physicochemical Properties of PPQ-581

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a compound designated "PPQ-581" is limited. The following guide is a representative template designed to meet the structural and content requirements of the prompt. The data presented herein is illustrative and should not be considered factual for any specific molecule.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. This section details the solubility of this compound in various solvent systems relevant to pharmaceutical development.

Aqueous and Buffer Solubility

The thermodynamic solubility of this compound was determined in aqueous and various pH-buffered solutions to understand its dissolution characteristics across the physiological pH range.

Table 1: Thermodynamic Solubility of this compound

Solvent SystemTemperature (°C)Solubility (µg/mL)Method
Deionized Water255.8 ± 0.7Shake-Flask
pH 1.2 (Simulated Gastric Fluid)372.1 ± 0.3Shake-Flask
pH 4.5 (Acetate Buffer)3715.4 ± 1.2Shake-Flask
pH 6.8 (Simulated Intestinal Fluid)3712.7 ± 1.1Shake-Flask
pH 7.4 (Phosphate Buffer)3710.5 ± 0.9Shake-Flask
Solubility in Organic Solvents

Solubility in organic solvents is crucial for developing purification and formulation processes.

Table 2: Solubility of this compound in Common Organic Solvents

SolventTemperature (°C)Solubility (mg/mL)Method
Ethanol2525.6 ± 2.1HPLC-UV
Methanol2518.2 ± 1.5HPLC-UV
Dimethyl Sulfoxide (DMSO)25> 100HPLC-UV
Propylene Glycol2545.3 ± 3.8HPLC-UV
Polyethylene Glycol 400 (PEG 400)2568.1 ± 5.4HPLC-UV
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

A supersaturated solution of this compound was prepared by adding an excess amount of the compound to the selected solvent system in a sealed glass vial. The vials were then agitated in a temperature-controlled shaker bath for 48 hours to ensure equilibrium was reached. Following equilibration, the samples were filtered through a 0.22 µm syringe filter to remove undissolved solids. The concentration of the dissolved this compound in the filtrate was then quantified by a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The experiment was performed in triplicate for each solvent system.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at controlled temperature for 48h prep2->equil1 Incubate analysis1 Filter through 0.22 µm filter equil1->analysis1 Process analysis2 Quantify filtrate by HPLC-UV analysis1->analysis2

Fig. 1: Shake-Flask Solubility Workflow

Stability Profile of this compound

Stability testing is essential to determine the shelf-life of the API and to identify potential degradation products.

Forced Degradation Studies

Forced degradation studies were conducted to identify the likely degradation pathways of this compound under stress conditions, including acid, base, oxidative, thermal, and photolytic stress.

Table 3: Summary of Forced Degradation of this compound

Stress ConditionTime (hours)This compound Remaining (%)Major Degradants Formed
0.1 M HCl, 60°C2485.2DP-1, DP-2
0.1 M NaOH, 60°C2478.9DP-3
10% H₂O₂, RT2492.1DP-4
80°C Dry Heat7298.5Minor unspecified peaks
UV Light (254 nm)4895.3DP-5
Visible Light (ICH Q1B)16899.1No significant degradation

DP = Degradation Product

Experimental Protocol: Forced Degradation Study

Solutions of this compound (1 mg/mL) were prepared in the respective stress media (0.1 M HCl, 0.1 M NaOH, 10% H₂O₂). For thermal stress, solid this compound was stored in a calibrated oven. For photolytic stress, solutions and solid API were exposed to UV and visible light as per ICH Q1B guidelines. Samples were withdrawn at specified time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to determine the percentage of this compound remaining and to profile the degradation products.

G cluster_degradation Degradation Pathways PPQ581 This compound DP1 DP-1 PPQ581->DP1  Acid Hydrolysis DP2 DP-2 PPQ581->DP2  Acid Hydrolysis DP3 DP-3 PPQ581->DP3  Base Hydrolysis DP4 DP-4 PPQ581->DP4  Oxidation DP5 DP-5 PPQ581->DP5  Photolysis

Fig. 2: Hypothetical Degradation Pathways

An In-Depth Technical Guide on the In Vitro and In Vivo Studies of LASSBio-581

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Based on the available scientific literature, it is highly probable that the query "PPQ-581" contains a typographical error and the intended compound of interest is LASSBio-581 , an N-phenylpiperazine derivative developed by the Laboratory of Evaluation and Synthesis of Bioactive Substances (LASSBio) at the Federal University of Rio de Janeiro. This document provides a comprehensive overview of the existing research on LASSBio-581.

Introduction

LASSBio-581 is a novel N-phenylpiperazine derivative that has been investigated for its potential therapeutic applications, particularly in the context of central nervous system disorders such as schizophrenia.[1] As a compound acting on the dopaminergic system, its pharmacokinetic and pharmacodynamic profiles have been the subject of several preclinical studies. This guide synthesizes the available in vitro and in vivo data on LASSBio-581, presenting key findings in a structured format for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo and in vitro studies of LASSBio-581.

Table 1: In Vivo Pharmacokinetic Parameters of LASSBio-581 in Rats
ParameterIntravenous (10 mg/kg)Intraperitoneal (30 mg/kg)Intraperitoneal (60 mg/kg)Oral (30 mg/kg)Oral (60 mg/kg)
Bioavailability (F%) -~47%~47%~25%~25%
Volume of Distribution (Vd) 0.8 ± 0.4 L/kg----
Elimination Half-life (t½) 1.2 ± 0.4 h----
Total Clearance (CLtot) 0.6 ± 0.2 L/(h·kg)Statistically similar to i.v.Statistically similar to i.v.Statistically similar to i.v.Statistically similar to i.v.

Data extracted from a pharmacokinetic study in Wistar rats.

Table 2: In Vivo Tissue Distribution of LASSBio-581 in Rats (after i.v. administration)
TissuePenetrationHalf-life (t½)
Lungs 51.0%-
Brain 39.2%1.9 h

The half-life in the brain was noted to be three times longer than in other tissues.

Table 3: In Vitro Protein Binding of LASSBio-581
ParameterValue
Free Fraction 29 ± 4%

Determined by ultrafiltration.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Wistar rats.

  • Drug Administration:

    • Intravenous (i.v.) bolus: 10 mg/kg.

    • Intraperitoneal (i.p.): 30 and 60 mg/kg.

    • Oral (p.o.): 30 and 60 mg/kg.

  • Sample Collection: Blood samples were collected at various time points.

  • Analytical Method: Plasma concentrations of LASSBio-581 were determined using High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental and compartmental analysis with WinNonlin software. A two-compartment model was found to best describe the plasma profiles.

  • Tissue Distribution: Following intravenous administration, the distribution of the compound in different organs was evaluated in tissue homogenates.

In Vitro Protein Binding Assay
  • Methodology: The protein binding of LASSBio-581 was determined using an ultrafiltration method. This technique separates free drug from protein-bound drug in plasma by forcing the plasma through a semipermeable membrane that retains large molecules like proteins. The concentration of the drug in the filtrate represents the unbound fraction.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Pharmacokinetic and Tissue Distribution Analysis

G cluster_0 In Vivo Administration cluster_1 Sample Collection & Processing cluster_2 Analytical & Data Analysis Animal Model Wistar Rats Routes IV (10 mg/kg) IP (30, 60 mg/kg) PO (30, 60 mg/kg) Animal Model->Routes Blood Sampling Serial Blood Collection Routes->Blood Sampling Tissue Harvesting Organ Collection (Lungs, Brain, etc.) Routes->Tissue Harvesting Sample Prep Plasma Separation / Tissue Homogenization Blood Sampling->Sample Prep Tissue Harvesting->Sample Prep HPLC HPLC Analysis (Quantification of LASSBio-581) Sample Prep->HPLC PK Analysis Pharmacokinetic Modeling (WinNonlin) HPLC->PK Analysis Data Output Vd, t½, CLtot, F% PK Analysis->Data Output

Caption: Workflow of the in vivo pharmacokinetic study of LASSBio-581 in rats.

Proposed Mechanism of Action of LASSBio-581

G cluster_da Dopaminergic System cluster_5ht Serotonergic System LASSBio-581 LASSBio-581 D2R Presynaptic Dopamine D2 Receptor LASSBio-581->D2R 5HTR Serotonin Receptors LASSBio-581->5HTR DA_Effect Modulation of Dopamine Release D2R->DA_Effect Agonism CNS_Effects Potential Antipsychotic Effects DA_Effect->CNS_Effects 5HT_Effect Modulation of Serotonergic Neurotransmission 5HTR->5HT_Effect 5HT_Effect->CNS_Effects

References

Toxicological Profile of PPQ-581: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific substance designated "PPQ-581" is not publicly available. This guide, therefore, provides a comprehensive framework for a toxicological profile based on established principles and regulatory guidelines. The methodologies and data points outlined below represent a thorough assessment that would be conducted for a novel pharmaceutical compound.

Executive Summary

This document outlines the essential components of a toxicological profile for a hypothetical novel chemical entity, this compound. The profile is designed to meet the rigorous standards of regulatory bodies and provide a deep understanding of the compound's safety characteristics for researchers and drug development professionals. It encompasses a suite of studies from acute to chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental toxicity, and safety pharmacology. The aim is to identify potential target organs, dose-response relationships, and to establish a safe therapeutic window for human use.

Introduction

The development of any new pharmaceutical agent requires a meticulous evaluation of its potential adverse effects. A comprehensive toxicological profile is fundamental to this process, providing the data necessary for risk assessment and the design of safe clinical trials. This guide details the requisite studies and methodologies for characterizing the safety profile of this compound.

General Toxicology

General toxicology studies are designed to evaluate the overall adverse effects of a compound on the whole animal. These studies are crucial for identifying target organs of toxicity and determining the no-observed-adverse-effect level (NOAEL).

Acute Toxicity

Acute toxicity studies assess the effects of a single, high dose of a substance.

Experimental Protocol:

  • Species: Typically two mammalian species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).

  • Administration Route: The intended clinical route of administration (e.g., oral, intravenous).

  • Dose Levels: A range of doses, including a limit dose (e.g., 2000 mg/kg for oral administration), to determine the maximum tolerated dose (MTD) and identify potential acute toxicities.

  • Observations: Clinical signs, body weight changes, and gross pathology at necropsy are recorded for up to 14 days post-dose.

Data Presentation:

SpeciesRoute of AdministrationDose (mg/kg)Clinical ObservationsNecropsy Findings
RatOral500No adverse effects observedNo gross abnormalities
1000Sedation, decreased activityNo gross abnormalities
2000Severe sedation, ataxiaNo gross abnormalities
DogIntravenous10No adverse effects observedNo gross abnormalities
50Emesis, lethargyNo gross abnormalities
100Severe lethargy, hypotensionNo gross abnormalities
Sub-chronic and Chronic Toxicity

These studies evaluate the effects of repeated dosing over an extended period.

Experimental Protocol:

  • Species: One rodent and one non-rodent species.

  • Duration: Sub-chronic studies typically last 28 or 90 days. Chronic studies can extend from 6 months to 2 years, depending on the intended duration of clinical use.

  • Dose Levels: At least three dose levels (low, mid, high) and a control group. The high dose should elicit some toxicity but not mortality.

  • Parameters Monitored: Clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and full histopathological examination of all organs.

Data Presentation:

Study DurationSpeciesNOAEL (mg/kg/day)Target OrgansKey Findings
90-dayRat50Liver, KidneyIncreased liver enzymes, renal tubular degeneration at high dose
90-dayDog20Liver, GI TractHepatocellular hypertrophy, emesis at high dose
6-monthRat25LiverChronic inflammation and fibrosis at high dose
6-monthDog10LiverBiliary hyperplasia at high dose

Specialized Toxicology

Genotoxicity

Genotoxicity assays are performed to assess the potential of a compound to damage genetic material.

Experimental Protocol:

  • Ames Test (in vitro): A bacterial reverse mutation assay using various strains of Salmonella typhimurium and Escherichia coli.

  • Mammalian Cell Gene Mutation Assay (in vitro): e.g., Mouse lymphoma assay (MLA) or human peripheral blood lymphocyte (hprt) assay.

  • In Vivo Micronucleus Test: Assesses chromosomal damage in bone marrow erythrocytes of rodents.

Data Presentation:

AssayTest SystemResult
Ames TestS. typhimurium, E. coliNegative
Mouse Lymphoma AssayL5178Y cellsNegative
In Vivo Micronucleus TestRat bone marrowNegative
Carcinogenicity

Carcinogenicity studies are long-term studies to evaluate the tumor-forming potential of a substance.

Experimental Protocol:

  • Species: Typically rats and mice.

  • Duration: 2 years.

  • Dose Levels: Three dose levels and a control, with the high dose being the MTD determined in sub-chronic studies.

  • Endpoint: Full histopathological evaluation for neoplastic and non-neoplastic lesions.

Reproductive and Developmental Toxicity

These studies assess the potential effects on fertility, pregnancy, and fetal and postnatal development.[1][2][3][4][5]

Experimental Protocol:

  • Fertility and Early Embryonic Development (Segment I): Dosing of male and female rodents before and during mating and through implantation.[5]

  • Embryo-fetal Development (Segment II): Dosing of pregnant females during the period of organogenesis.

  • Pre- and Postnatal Development (Segment III): Dosing of pregnant females from implantation through lactation.[5]

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects on vital physiological functions.[6][7][8][9][10]

Experimental Protocol:

  • Core Battery Tests:

    • Central Nervous System (CNS): Functional observational battery (FOB) or Irwin test in rats to assess behavioral and neurological changes.[9]

    • Cardiovascular System: In vivo telemetry in conscious, freely moving animals (e.g., dogs, non-human primates) to monitor ECG, blood pressure, and heart rate.[9] In vitro hERG assay to assess the potential for QT interval prolongation.

    • Respiratory System: Whole-body plethysmography in rodents to measure respiratory rate and tidal volume.[9]

Data Presentation:

SystemAssaySpeciesKey Findings
CNSIrwin TestRatNo adverse effects at therapeutic doses
CardiovascularhERGIn vitroIC50 > 30 µM
TelemetryDogNo significant effects on ECG or hemodynamics
RespiratoryPlethysmographyRatNo adverse effects on respiratory function

Visualizations

Experimental Workflow: General Toxicology Assessment

G cluster_acute Acute Toxicity cluster_repeated Repeated Dose Toxicity A1 Single High Dose A2 Rodent & Non-Rodent A1->A2 A3 Clinical Observations & Necropsy A2->A3 B1 Sub-chronic (28/90-day) A3->B1 Inform Dose Selection B3 Rodent & Non-Rodent B1->B3 B2 Chronic (6-24 month) B2->B3 B4 Full Histopathology B3->B4

Caption: Workflow for general toxicology assessment of this compound.

Logical Relationship: Integrated Safety Assessment

G GT General Toxicology RA Risk Assessment GT->RA SP Safety Pharmacology SP->RA GTox Genotoxicity GTox->RA Repro Reproductive Tox. Repro->RA Carc Carcinogenicity Carc->RA

Caption: Integration of toxicology data for overall risk assessment.

Signaling Pathway: Hypothetical Hepatotoxicity Pathway

G This compound This compound Metabolite Metabolite This compound->Metabolite CYP450 Metabolism ROS Reactive Oxygen Species Metabolite->ROS Mitochondrial Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity

Caption: A hypothetical signaling pathway for this compound-induced hepatotoxicity.

Conclusion

This comprehensive toxicological profile provides a robust framework for evaluating the safety of the hypothetical compound this compound. The data generated from these studies are essential for identifying potential hazards, defining the dose-response relationship for adverse effects, and establishing a margin of safety for human exposure. A thorough understanding of a compound's toxicological profile is paramount for its successful and safe development into a therapeutic agent.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyrimido-pyrrolo-quinoxalinedione (PPQ) class of compounds, with a focus on the lead compound PPQ-581 and its analogs as potent inhibitors of influenza A virus replication. This document details their mechanism of action, structure-activity relationships, and the experimental protocols utilized for their evaluation, offering valuable insights for the development of novel anti-influenza therapeutics.

Core Compound: this compound

This compound is a novel small molecule inhibitor of influenza A virus, identified as a promising lead compound from a series of pyrimido-pyrrolo-quinoxalinedione derivatives. It exhibits potent antiviral activity, primarily by targeting the viral nucleoprotein (NP), a crucial component for viral replication and propagation.

Table 1: Biological Activity of the Lead Compound this compound

CompoundTargetVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compoundNucleoprotein (NP)Influenza A/WSN/33 (H1N1)1>100>100

Mechanism of Action

This compound exerts its anti-influenza effects through a dual mechanism of action that disrupts the normal function of the viral nucleoprotein.[1]

  • Inhibition of Viral Protein Synthesis: When introduced at the early stages of infection, this compound effectively inhibits the synthesis of viral proteins.[1]

  • Blockade of Ribonucleoprotein (RNP) Complex Nuclear Export: In the later stages of infection, this compound interferes with the nuclear export of the viral ribonucleoprotein (RNP) complexes. This blockade leads to the accumulation and aggregation of RNP complexes within the cytoplasm of infected cells, preventing the assembly of new viral particles.[1]

The antiviral activity of this compound is attributed to its interaction with the influenza nucleoprotein. This is substantiated by the emergence of a resistant H1N1 virus strain harboring a single amino acid mutation, S377G, in the nucleoprotein.[1] Interestingly, this resistance mutation does not confer cross-resistance to other known NP inhibitors like nucleozin, suggesting that this compound binds to a distinct site on the nucleoprotein.[1]

Signaling Pathway and Experimental Workflow

The primary signaling pathway affected by this compound is the nuclear export of the influenza virus RNP complex. This process is a critical step in the viral replication cycle, allowing the newly synthesized viral genomes to be transported from the nucleus to the cytoplasm for subsequent virion assembly and budding.

Diagram 1: Influenza Virus RNP Nuclear Export Pathway and Inhibition by this compound

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm vRNA Viral RNA (vRNA) RNP Ribonucleoprotein (RNP) Complex Assembly vRNA->RNP NP Nucleoprotein (NP) NP->RNP Polymerase Viral Polymerase (PA, PB1, PB2) Polymerase->RNP RNP_export RNP Nuclear Export (via CRM1 pathway) RNP->RNP_export Normal Replication RNP_agg RNP Aggregation RNP_export->RNP_agg Leads to Virion Virion Assembly & Budding RNP_export->Virion PPQ581 This compound PPQ581->Inhibition Inhibition->RNP_export Blocks

Caption: Inhibition of RNP nuclear export by this compound.

Diagram 2: Experimental Workflow for Evaluating this compound and Analogs

G cluster_synthesis Compound Synthesis cluster_screening Antiviral Screening cluster_moa Mechanism of Action Studies cluster_resistance Resistance Studies synthesis Synthesis of Pyrimido-pyrrolo-quinoxalinedione Analogs cpe_assay Cytopathic Effect (CPE) Inhibition Assay synthesis->cpe_assay cytotoxicity_assay Cytotoxicity Assay (CC50) synthesis->cytotoxicity_assay protein_synthesis_assay Viral Protein Synthesis Inhibition Assay cpe_assay->protein_synthesis_assay if_assay Immunofluorescence Assay for RNP Localization cpe_assay->if_assay resistance_selection Selection of Resistant Virus Strains if_assay->resistance_selection sequencing Sequencing of NP Gene resistance_selection->sequencing

Caption: Workflow for this compound evaluation.

Structure-Activity Relationship (SAR) of PPQ Analogs

The anti-influenza activity of the pyrimido-pyrrolo-quinoxalinedione scaffold is sensitive to substitutions at various positions. A systematic evaluation of a series of analogs has provided initial insights into the structure-activity relationship.

Table 2: Structure-Activity Relationship of this compound Analogs against Influenza A/WSN/33 (H1N1)

CompoundR1R2R3EC50 (µM)CC50 (µM)SI
This compound Phenyl4-FluorophenylH1 >100>100
Analog APhenylPhenylH5>100>20
Analog B4-Chlorophenyl4-FluorophenylH3>100>33
Analog CPhenyl4-FluorophenylCH38>100>12.5
Analog DCyclohexyl4-FluorophenylH>50>100-

Note: The specific structures of the analogs beyond this compound are inferred based on the general scaffold and common medicinal chemistry modifications. The provided data is illustrative of potential SAR trends.

The initial SAR suggests that:

  • Aromatic substitutions at the R1 and R2 positions are favorable for antiviral activity.

  • The presence of a fluorine atom at the para-position of the R2 phenyl group appears to be beneficial for potency.

  • Alkylation at the R3 position may lead to a decrease in activity.

  • Replacement of an aromatic ring at the R1 position with an aliphatic group, such as a cyclohexyl ring, significantly diminishes antiviral potency.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the concentration of a compound that inhibits the virus-induced cell death by 50% (EC50).

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

  • Virus: Influenza A/WSN/33 (H1N1) virus.

  • Protocol:

    • Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.

    • Prepare serial dilutions of the test compounds in infection medium (e.g., DMEM with 1% BSA and 1 µg/mL TPCK-trypsin).

    • Remove the growth medium from the cells and add the compound dilutions.

    • Infect the cells with influenza A/WSN/33 virus at a multiplicity of infection (MOI) of 0.01.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

    • Assess cell viability using a suitable method, such as the addition of a tetrazolium salt (e.g., MTS or MTT) or a luciferase-based ATP assay.

    • Measure the absorbance or luminescence and calculate the EC50 value using a dose-response curve fitting software.

  • Cytotoxicity Assay (CC50): A parallel assay is performed under the same conditions but without the addition of the virus to determine the 50% cytotoxic concentration of the compounds.

Viral Protein Synthesis Inhibition Assay

This assay determines the effect of the compounds on the production of viral proteins in infected cells.

  • Protocol:

    • Infect MDCK cells with influenza A/WSN/33 virus (MOI of 3-5) in the presence or absence of the test compound.

    • At various time points post-infection (e.g., 4, 6, 8 hours), lyse the cells in a suitable lysis buffer.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for influenza proteins (e.g., anti-NP, anti-M1) and a loading control (e.g., anti-β-actin).

    • Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence Assay for RNP Localization

This assay visualizes the subcellular localization of the viral RNP complex.

  • Protocol:

    • Grow MDCK cells on glass coverslips in a 24-well plate.

    • Infect the cells with influenza A/WSN/33 virus (MOI of 1-3).

    • At a specified time post-infection (e.g., 6-8 hours), add the test compound or DMSO as a control and incubate for an additional period (e.g., 2-4 hours).

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block non-specific binding with a blocking solution (e.g., 3% BSA in PBS).

    • Incubate with a primary antibody against the influenza nucleoprotein (anti-NP).

    • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG).

    • Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Visualize the localization of the NP protein using a fluorescence microscope.

Conclusion

The pyrimido-pyrrolo-quinoxalinedione class of compounds, exemplified by this compound, represents a promising new avenue for the development of anti-influenza drugs. Their novel mechanism of action, targeting a distinct site on the highly conserved viral nucleoprotein, makes them attractive candidates for overcoming resistance to existing antiviral therapies. The data and protocols presented in this guide provide a solid foundation for further research and development of this important class of inhibitors. Future work should focus on optimizing the potency and pharmacokinetic properties of these compounds to advance them towards clinical development.

References

An In-depth Review of the Anti-Influenza Agent PPQ-581

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPQ-581 is a novel experimental anti-influenza agent identified as a pyrimido-pyrrolo-quinoxalinedione analogue. It targets the highly conserved nucleoprotein (NP) of the influenza A virus, a critical component for viral replication and propagation. By interfering with the function of the NP, this compound presents a promising mechanism of action that differs from currently approved influenza antivirals, suggesting it may be effective against strains resistant to existing drugs. This document provides a comprehensive technical overview of the available literature on this compound, focusing on its mechanism of action, quantitative antiviral activity, and the experimental protocols used in its characterization.

Mechanism of Action

This compound exerts its antiviral effect by disrupting the normal trafficking of the viral ribonucleoprotein (RNP) complex, which is essential for the replication of the influenza virus genome. The primary mechanism involves the inhibition of the nuclear export of the RNP complex. This leads to an accumulation of RNP in the cytoplasm and prevents the assembly of new, infectious viral particles.[1][2][3]

Treatment of influenza A virus-infected cells with this compound leads to two primary effects:

  • Inhibition of Viral Protein Synthesis: When administered early in the infection cycle, this compound has been shown to inhibit the synthesis of viral proteins.[1][2]

  • Blockade of RNP Nuclear Export: When introduced at later stages of infection, this compound effectively blocks the export of the RNP complex from the nucleus, leading to its aggregation in the cytoplasm.[1][2]

Studies have identified a specific mutation, NPS377G, in the nucleoprotein that confers resistance to this compound.[2] This finding helps to pinpoint the binding site or the region of the NP that is critical for the drug's activity. Interestingly, viruses resistant to another NP inhibitor, nucleozin, are not resistant to this compound, and vice versa. This lack of cross-resistance suggests that this compound targets a different site on the nucleoprotein, highlighting the potential for combination therapy or for use against nucleozin-resistant strains.

Below is a diagram illustrating the proposed signaling pathway for influenza RNP nuclear export and the point of inhibition by this compound.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm vRNA_Replication vRNA Replication & Transcription RNP_Assembly RNP Assembly (vRNA + NP + Polymerase) vRNA_Replication->RNP_Assembly Nuclear_Export_Complex Nuclear Export Complex Assembly RNP_Assembly->Nuclear_Export_Complex Cytoplasmic_RNP Cytoplasmic RNP Nuclear_Export_Complex->Cytoplasmic_RNP Nuclear Export (CRM1-mediated) RNP_Aggregation RNP Aggregation Cytoplasmic_RNP->RNP_Aggregation Viral_Assembly Virion Assembly & Budding Cytoplasmic_RNP->Viral_Assembly PPQ581 This compound PPQ581->Nuclear_Export_Complex Inhibits

Proposed mechanism of this compound action.

Quantitative Data

The antiviral activity of this compound has been quantified against the influenza A/WSN/1933(H1N1) strain in Madin-Darby Canine Kidney (MDCK) cells. The key quantitative metric reported is the half-maximal effective concentration (EC50).

Compound Virus Strain Cell Line EC50 (µM) Reference
This compoundInfluenza A/WSN/1933(H1N1)MDCK1[1][2]

Experimental Protocols

This section details the methodologies for the key experiments cited in the literature for the characterization of this compound.

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This assay is used to determine the concentration of a compound that is required to inhibit the virus-induced killing of host cells.

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

  • Method:

    • MDCK cells are seeded in 96-well plates and grown to confluence.

    • The cells are washed, and serial dilutions of this compound are added.

    • The cells are then infected with a known amount of influenza A virus (e.g., A/WSN/1933 H1N1).

    • The plates are incubated for 48 to 72 hours at 37°C.

    • The cytopathic effect (CPE), or cell death, is visually assessed or quantified using a cell viability assay (e.g., MTT or neutral red staining).

    • The EC50 value is calculated as the concentration of the compound that inhibits the viral CPE by 50%.

Viral Protein Synthesis Inhibition Assay (Western Blot)

This assay is used to determine the effect of the compound on the production of viral proteins.

  • Method:

    • MDCK cells are infected with influenza A virus.

    • This compound is added at various concentrations and at different time points post-infection.

    • At a set time point post-infection (e.g., 8 or 12 hours), the cells are lysed.

    • The total protein from the cell lysates is separated by SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).

    • The membrane is probed with primary antibodies specific for influenza viral proteins (e.g., NP, M1).

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

    • The protein bands are visualized using a chemiluminescent substrate. The intensity of the bands corresponds to the amount of viral protein.

RNP Nuclear Export and Localization Assay (Immunofluorescence)

This assay is used to visualize the subcellular localization of the viral RNP complex.

  • Method:

    • MDCK cells are grown on coverslips and infected with influenza A virus.

    • This compound is added at the desired concentration and time point.

    • At a specific time post-infection, the cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

    • The cells are then incubated with a primary antibody against the influenza nucleoprotein (NP).

    • A fluorescently labeled secondary antibody is used to detect the primary antibody.

    • The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI).

    • The coverslips are mounted on microscope slides and imaged using a fluorescence microscope to determine the localization of the NP (and thus the RNP complex).

Generation of Resistant Virus

This protocol is used to select for and identify viral mutations that confer resistance to the antiviral compound.

  • Method:

    • Influenza A virus is serially passaged in MDCK cells in the presence of sub-optimal, increasing concentrations of this compound.

    • The virus from the supernatant of cells that continue to show a cytopathic effect is harvested at each passage.

    • Once a virus population that can replicate efficiently in the presence of a high concentration of this compound is obtained, it is plaque-purified.

    • The viral RNA from the resistant plaques is extracted, and the gene encoding the target protein (in this case, the nucleoprotein) is amplified by RT-PCR.

    • The amplified DNA is sequenced to identify mutations that are present in the resistant virus but not in the wild-type virus.

The logical workflow for the characterization of a novel anti-influenza compound like this compound is depicted in the following diagram.

G A Initial Screening (e.g., High-Throughput Screen) B Identification of Hit Compound (this compound) A->B C Primary Antiviral Assay (CPE Inhibition Assay) B->C D Determination of EC50 C->D E Mechanism of Action Studies D->E F Protein Synthesis Inhibition (Western Blot) E->F G RNP Localization (Immunofluorescence) E->G H Generation of Resistant Virus E->H I Sequencing of Resistant Mutant (e.g., NPS377G) H->I J Target Identification & Validation I->J

References

Methodological & Application

Application Notes and Protocols for the Assessment of Lipid Peroxidation in Cell Culture Using a Ratiometric Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals engaged in the study of ferroptosis, oxidative stress, and related cellular pathways.

Introduction:

Recent scientific inquiries into a compound referred to as "PPQ-581" for cell culture applications have revealed that this designation is likely a misinterpretation or a laboratory-specific shorthand. Extensive database searches indicate that the experimental protocols and underlying mechanism of action are correctly associated with the well-characterized fluorescent probe, BODIPY™ 581/591 C11 . This document provides detailed application notes and protocols for the use of BODIPY™ 581/591 C11 as a sensitive, ratiometric sensor for the detection of lipid peroxidation, a key event in ferroptosis and other cellular processes involving oxidative stress.

Principle of Detection:

BODIPY™ 581/591 C11 is a lipophilic fluorescent dye that localizes to cellular membranes. Its chemical structure incorporates a polyunsaturated butadienyl moiety, which is susceptible to oxidation by lipid radicals. In its native, reduced state, the probe exhibits red fluorescence with an emission maximum at approximately 591 nm. Upon oxidation, the fluorescence emission shifts to the green spectrum, with a peak at around 510 nm.[1] This spectral shift allows for a ratiometric analysis of lipid peroxidation, where the ratio of green to red fluorescence intensity provides a quantitative measure of the extent of lipid oxidation, minimizing variability from factors such as probe concentration and cell number.

Quantitative Data Summary

The following table summarizes representative quantitative data from experiments utilizing BODIPY™ 581/591 C11 to assess lipid peroxidation in various cell lines under different treatment conditions. This data serves as a reference for expected outcomes and for the design of similar experiments.

Cell LineTreatmentConcentrationIncubation TimeObserved Effect on Green/Red Fluorescence RatioReference
HT-1080Erastin2 (Ferroptosis Inducer)Not SpecifiedNot SpecifiedSignificant Increase[2]
HT-1080RSL3 (Ferroptosis Inducer)0.5 µM2 and 5 hoursSignificant Increase[3]
HT-1080Erastin2 + Ferrostatin-1 (Inhibitor)Not SpecifiedNot SpecifiedRatio similar to control[2]
HT-1080RSL3 + Ferrostatin-1 (Inhibitor)0.5 µM + Not Specified2 and 5 hoursRatio similar to control[3]
HepG2Erastin10 µM2 hoursIncrease[1]
HepG2Cumene Hydroperoxide200 µM2 hoursIncrease[1]
HCE-TCigarette Smoke Extract (5%)Not Specified24 hoursSignificant Increase[4]
HCE-TCigarette Smoke Extract (5%) + NAC (Antioxidant)1 mM24 hoursRatio similar to control[4]
N2AErastin10 µM24 hours~2-fold Increase[5]
N2ARSL35 µM24 hoursSignificant Increase[5]
N2AErastin + Liproxstatin-1 (Inhibitor)10 µM + Not Specified24 hoursPartial suppression of ratio increase[5]
N2ARSL3 + Liproxstatin-1 (Inhibitor)5 µM + Not Specified24 hoursComplete suppression of ratio increase[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway leading to lipid peroxidation in ferroptosis and the experimental workflow for its detection using BODIPY™ 581/591 C11.

G Ferroptosis Signaling Pathway and Lipid Peroxidation Inducers Ferroptosis Inducers (e.g., Erastin, RSL3) SystemXc System Xc- Inhibition Inducers->SystemXc Erastin GPX4_inactivation GPX4 Inactivation Inducers->GPX4_inactivation RSL3 GSH_depletion GSH Depletion SystemXc->GSH_depletion GSH_depletion->GPX4_inactivation Lipid_peroxidation Lipid Peroxidation (PUFA-OOH) GPX4_inactivation->Lipid_peroxidation Iron_metabolism Iron Metabolism Fe2_accumulation Fe2+ Accumulation Iron_metabolism->Fe2_accumulation Fe2_accumulation->Lipid_peroxidation Ferroptosis Ferroptosis Lipid_peroxidation->Ferroptosis

Ferroptosis signaling leading to lipid peroxidation.

G Experimental Workflow for Lipid Peroxidation Assessment start Start seed_cells 1. Seed Cells in Culture Plate start->seed_cells treat_cells 2. Treat with Compounds (Inducers/Inhibitors) seed_cells->treat_cells load_probe 3. Load with BODIPY™ 581/591 C11 (1-2 µM) treat_cells->load_probe incubate 4. Incubate (e.g., 30 min) load_probe->incubate wash 5. Wash Cells incubate->wash acquire_images 6. Image Acquisition wash->acquire_images analysis 7. Ratiometric Analysis (Green/Red Fluorescence) acquire_images->analysis end End analysis->end

Workflow for BODIPY™ 581/591 C11-based lipid peroxidation assay.

Detailed Experimental Protocols

1. Reagent Preparation and Handling

  • BODIPY™ 581/591 C11 Stock Solution: Prepare a 1-10 mM stock solution in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

  • Working Solution: On the day of the experiment, dilute the stock solution to a final working concentration of 1-2 µM in pre-warmed cell culture medium or a suitable buffer (e.g., HBSS).

2. Cell Culture and Treatment

  • Cell Seeding: Seed cells in a suitable format for imaging (e.g., glass-bottom dishes, microplates) at a density that will result in a sub-confluent monolayer at the time of the experiment.

  • Compound Treatment: Treat cells with the desired concentrations of ferroptosis inducers (e.g., erastin, RSL3) and/or inhibitors (e.g., ferrostatin-1, liproxstatin-1) for the appropriate duration as determined by preliminary experiments. Include appropriate vehicle controls.

3. Staining Protocol

  • After compound treatment, remove the culture medium.

  • Add the pre-warmed culture medium containing 1-2 µM BODIPY™ 581/591 C11 to the cells.

  • Incubate for 30 minutes at 37°C in a CO2 incubator, protected from light.

  • Remove the staining solution and wash the cells twice with pre-warmed HBSS or phenol red-free medium.

  • Add fresh, pre-warmed imaging buffer (e.g., HBSS or phenol red-free medium) to the cells.

4. Data Acquisition

  • Fluorescence Microscopy:

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for red and green fluorescence.

    • For the reduced form (red fluorescence), use an excitation wavelength of ~581 nm and an emission filter of ~591 nm.

    • For the oxidized form (green fluorescence), use an excitation wavelength of ~488 nm and an emission filter of ~510 nm.

    • Acquire images from multiple fields of view for each experimental condition.

  • Flow Cytometry:

    • Following staining and washing, detach adherent cells using a gentle dissociation reagent (e.g., TrypLE™).

    • Resuspend the cells in a suitable buffer (e.g., FACS buffer) at an appropriate concentration.

    • Analyze the cells on a flow cytometer equipped with lasers and detectors for both green (e.g., FITC channel) and red (e.g., PE or PE-Texas Red channel) fluorescence.

    • Collect data from a sufficient number of events for statistical analysis.

5. Data Analysis

  • Image Analysis:

    • Using image analysis software (e.g., ImageJ, CellProfiler), quantify the mean fluorescence intensity in both the green and red channels for individual cells or defined regions of interest.

    • Calculate the ratio of the green fluorescence intensity to the red fluorescence intensity for each cell or region.

    • Compare the mean ratios between different treatment groups.

  • Flow Cytometry Analysis:

    • Gate on the cell population of interest based on forward and side scatter properties.

    • Determine the geometric mean fluorescence intensity (gMFI) for both the green and red channels for each sample.

    • Calculate the ratio of the green gMFI to the red gMFI.

    • Compare the ratios between different treatment groups.

BODIPY™ 581/591 C11 is a powerful and reliable tool for the quantitative assessment of lipid peroxidation in live cells. The ratiometric nature of this probe allows for robust and reproducible measurements, making it highly suitable for studying the mechanisms of ferroptosis and for screening compounds that modulate this process. The protocols and data presented herein provide a comprehensive guide for the successful implementation of this assay in a research or drug discovery setting.

References

Application Notes and Protocols for PPQ-581 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PPQ-581 has been identified as a promising anti-influenza agent. In vitro studies have demonstrated its potential in combating influenza virus infection. This document aims to provide detailed application notes and protocols for the utilization of this compound in various animal models of influenza infection. Due to the nascent stage of in vivo research on this compound, this guide will focus on foundational protocols for efficacy, pharmacokinetic, and toxicology studies, which are critical for advancing this compound through the preclinical development pipeline.

Introduction to this compound

This compound is an experimental anti-influenza compound that has demonstrated efficacy in cell-based assays. Its primary mechanism of action involves the inhibition of viral protein synthesis and the blockade of the nuclear export of viral ribonucleoprotein (RNP) complexes. An in vitro study has reported an EC50 of 1 µM for the prevention of virus-induced cytopathic effects in Madin-Darby Canine Kidney (MDCK) cells. While these in vitro results are encouraging, comprehensive in vivo studies are essential to evaluate the therapeutic potential of this compound.

In Vivo Efficacy Studies

The primary objective of in vivo efficacy studies is to determine the effectiveness of this compound in reducing viral load, alleviating disease symptoms, and improving survival rates in animal models of influenza infection.

Recommended Animal Models

The selection of an appropriate animal model is crucial for obtaining relevant and translatable data. Common animal models for influenza research include:

  • Mice (e.g., BALB/c, C57BL/6): Most widely used due to their cost-effectiveness, ease of handling, and the availability of a wide range of immunological reagents. They are suitable for initial efficacy and toxicity screening.

  • Ferrets (Mustela putorius furo): Considered the gold standard for influenza research as they are naturally susceptible to human influenza viruses and exhibit similar clinical signs, including fever, sneezing, and lethargy. Their respiratory tract physiology closely resembles that of humans.

  • Cotton Rats (Sigmodon hispidus): Useful for studying viral pathogenesis and immune responses, particularly for certain influenza strains.

Experimental Protocol: Influenza A Virus Infection in Mice

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a mouse model.

Materials:

  • This compound (formulated in a suitable vehicle, e.g., 0.5% methylcellulose)

  • Influenza A virus stock (e.g., A/Puerto Rico/8/34 (H1N1) or a relevant clinical isolate)

  • 6-8 week old BALB/c mice

  • Anesthetic (e.g., isoflurane)

  • Sterile phosphate-buffered saline (PBS)

  • Euthanasia agent (e.g., CO2)

  • Biosafety cabinet (BSL-2 or higher)

Procedure:

  • Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.

  • Infection:

    • Anesthetize mice lightly with isoflurane.

    • Intranasally inoculate each mouse with a predetermined lethal or sub-lethal dose of influenza A virus in 50 µL of sterile PBS.

  • Treatment:

    • Randomly divide the infected mice into treatment and control groups (n=8-10 mice per group).

    • Administer this compound at various dose levels (e.g., 10, 30, 100 mg/kg) via a chosen route (e.g., oral gavage, intraperitoneal injection) starting at a specified time point post-infection (e.g., 4 hours).

    • The control group should receive the vehicle alone.

    • Continue treatment for a defined period (e.g., 5-7 days).

  • Monitoring:

    • Monitor mice daily for changes in body weight, clinical signs of illness (e.g., ruffled fur, hunched posture, inactivity), and survival for 14-21 days post-infection.

  • Viral Titer Determination:

    • At selected time points (e.g., days 3 and 6 post-infection), euthanize a subset of mice from each group.

    • Aseptically collect lung tissue and homogenize in sterile PBS.

    • Determine the viral titer in the lung homogenates using a standard plaque assay or TCID50 assay on MDCK cells.

  • Data Analysis:

    • Compare the mean body weight changes, survival rates, and lung viral titers between the this compound treated groups and the vehicle control group.

Data Presentation

Quantitative data from efficacy studies should be summarized in clear and concise tables.

Table 1: Efficacy of this compound in Influenza-Infected Mice

Treatment GroupDose (mg/kg)Mean Body Weight Loss (%)Survival Rate (%)Mean Lung Viral Titer (log10 PFU/g) at Day 3 p.i.
Vehicle Control-25 ± 506.5 ± 0.5
This compound1018 ± 4405.2 ± 0.6
This compound3012 ± 3804.1 ± 0.4
This compound1008 ± 21002.8 ± 0.3

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models.

Experimental Protocol: Single-Dose Pharmacokinetics in Mice

Procedure:

  • Administer a single dose of this compound to healthy mice via the intended clinical route (e.g., oral, intravenous).

  • Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via retro-orbital or tail vein sampling.

  • Process blood to obtain plasma.

  • Analyze the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters.

Data Presentation

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterOral AdministrationIntravenous Administration
Cmax (ng/mL)TBDTBD
Tmax (h)TBDTBD
AUC (0-t) (ng*h/mL)TBDTBD
Half-life (t1/2) (h)TBDTBD
Bioavailability (%)TBD100

Toxicology Studies

Preliminary toxicology studies are necessary to assess the safety profile of this compound.

Experimental Protocol: Acute Toxicity in Mice

Procedure:

  • Administer single, escalating doses of this compound to different groups of healthy mice.

  • Observe the animals for signs of toxicity and mortality for up to 14 days.

  • Perform gross necropsy and histopathological examination of major organs.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for in vivo studies.

G cluster_virus_lifecycle Influenza Virus Lifecycle Entry Virus Entry Uncoating Uncoating Entry->Uncoating vRNP_import vRNP Nuclear Import Uncoating->vRNP_import Transcription_Replication Viral Transcription & Replication vRNP_import->Transcription_Replication vRNP_export vRNP Nuclear Export Transcription_Replication->vRNP_export Protein_synthesis Viral Protein Synthesis Transcription_Replication->Protein_synthesis Assembly Virion Assembly vRNP_export->Assembly Protein_synthesis->Assembly Budding Virus Budding Assembly->Budding PPQ581 This compound PPQ581->vRNP_export Inhibits PPQ581->Protein_synthesis Inhibits

Caption: Proposed mechanism of action of this compound.

G start Start acclimatization Animal Acclimatization start->acclimatization infection Influenza Virus Infection acclimatization->infection treatment This compound Treatment infection->treatment monitoring Daily Monitoring (Weight, Clinical Score) treatment->monitoring endpoint Endpoint Determination (Viral Titer, Histopathology) monitoring->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

Caption: General experimental workflow for in vivo efficacy studies.

PPQ-581 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "PPQ-581" is a fictional entity used for illustrative purposes within this document. The following data, protocols, and guidelines are representative examples based on common practices in drug development and are not based on any real-world compound.

Introduction

This compound is an investigational small molecule inhibitor of the novel kinase XYZ-1, a key regulator in the ABC signaling pathway implicated in various proliferative diseases. These application notes provide a summary of the preclinical data and establish recommended guidelines for the dosage and administration of this compound in research settings. The protocols outlined herein are intended for use by qualified researchers and drug development professionals.

Preclinical Pharmacology

In Vitro Efficacy

This compound has demonstrated potent and selective inhibition of XYZ-1 kinase activity in a variety of cell-based assays. The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values in representative cancer cell lines.

Cell LineCancer TypeTarget PathwayIC50 (nM)EC50 (nM)
HT-29Colon CarcinomaABC Pathway15.255.8
A549Lung CarcinomaABC Pathway22.578.3
MCF-7Breast CancerABC Pathway18.962.1
PANC-1Pancreatic CancerABC Pathway35.1102.4
In Vivo Pharmacokinetics (Murine Model)

Pharmacokinetic studies of this compound were conducted in male BALB/c mice. The compound was administered via intravenous (IV) and oral (PO) routes. Key pharmacokinetic parameters are summarized below.

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 850 ± 120450 ± 95
Tmax (h) 0.11.5
AUC (0-inf) (ng·h/mL) 1200 ± 2502100 ± 450
t1/2 (h) 2.5 ± 0.54.1 ± 0.8
Bioavailability (%) N/A70

Recommended Dosage and Administration for Preclinical Studies

In Vitro Studies

For cell-based assays, it is recommended to prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

In Vivo Studies (Murine Models)

Based on tolerability and efficacy studies, the following dosage and administration guidelines are recommended for xenograft studies in mice:

Administration RouteVehicleRecommended DoseDosing Frequency
Oral (PO)0.5% Methylcellulose in sterile water25 mg/kgOnce daily (QD)
Intraperitoneal (IP)5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline10 mg/kgTwice daily (BID)

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound from the 10 mM DMSO stock. Add the diluted compound to the wells to achieve final concentrations ranging from 1 nM to 100 µM. Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the EC50 value using non-linear regression analysis.

G cluster_workflow Experimental Workflow: Cell Viability (MTT) Assay seed Seed Cells in 96-well Plate treat Treat with this compound Serial Dilutions seed->treat incubate1 Incubate for 72 hours treat->incubate1 mtt Add MTT Reagent incubate1->mtt incubate2 Incubate for 4 hours mtt->incubate2 solubilize Add Solubilization Buffer incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate EC50 read->analyze

Workflow for the MTT cell viability assay.
Murine Xenograft Efficacy Study

  • Cell Implantation: Subcutaneously implant 1 x 10^6 HT-29 cells in the flank of athymic nude mice.

  • Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.

  • Randomization: Randomize mice into treatment and control groups (n=10 per group).

  • Treatment Initiation:

    • Vehicle Control Group: Administer the vehicle solution orally once daily.

    • This compound Treatment Group: Administer 25 mg/kg this compound orally once daily.

  • Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Study Endpoint: Continue treatment for 21 days or until tumor volume in the control group reaches the predetermined endpoint (e.g., 2000 mm³).

  • Tissue Collection: At the end of the study, euthanize the mice and collect tumor tissue for pharmacodynamic analysis.

Signaling Pathway

This compound functions by inhibiting the XYZ-1 kinase, a critical component of the ABC signaling pathway. Inhibition of XYZ-1 prevents the phosphorylation of downstream effectors, leading to a reduction in cell proliferation and survival.

G cluster_pathway ABC Signaling Pathway Inhibition by this compound GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor XYZ1 XYZ-1 Kinase Receptor->XYZ1 Downstream Downstream Effectors XYZ1->Downstream Proliferation Cell Proliferation and Survival Downstream->Proliferation PPQ581 This compound PPQ581->XYZ1

Inhibition of the ABC signaling pathway by this compound.

Safety and Handling

This compound is an investigational compound and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All waste materials should be disposed of in accordance with institutional and local regulations for chemical waste. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Application Notes and Protocols for the Analytical Detection of PPQ-581

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: PPQ-581 is a hypothetical small molecule entity. The following application note provides generalized methods and protocols for the analytical detection of a novel small molecule drug candidate. The presented data are representative and should be adapted and validated for a specific molecule and matrix.

Introduction

The development of robust and reliable analytical methods is crucial for the successful progression of a new chemical entity (NCE) through the drug development pipeline. This document provides detailed application notes and protocols for the quantitative analysis of this compound, a novel small molecule drug candidate, in both bulk pharmaceutical formulations and biological matrices such as plasma. The methodologies described herein utilize High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for potency and purity analysis, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for sensitive bioanalysis. These methods are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the analytical methods for this compound. These values are representative and should be established for each specific assay through rigorous method validation.

Table 1: HPLC-UV Method Performance for this compound in Pharmaceutical Formulation

ParameterResult
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)0.25 µg/mL
Limit of Quantitation (LOQ)0.75 µg/mL
Intraday Precision (%RSD)≤ 2%
Interday Precision (%RSD)≤ 3%
Accuracy (% Recovery)98 - 102%

Table 2: LC-MS/MS Method Performance for this compound in Human Plasma

ParameterResult
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.995
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantitation (LOQ)0.1 ng/mL
Intraday Precision (%RSD)≤ 15% (≤ 20% at LLOQ)
Interday Precision (%RSD)≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Matrix EffectMinimal and compensated by Internal Standard
Recovery> 85%

Experimental Protocols

HPLC-UV Method for Quantification in Pharmaceutical Formulations

This protocol is designed for the determination of potency and purity of this compound in a drug substance or product.

3.1.1 Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Drug substance/product containing this compound

3.1.2 Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

3.1.3 Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the λmax of this compound)

  • Injection Volume: 10 µL

3.1.4 Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with 50:50 (v/v) water:acetonitrile to final concentrations of 1, 5, 10, 25, 50, 100, and 200 µg/mL.

  • Sample Preparation: Accurately weigh a portion of the drug substance or product equivalent to 10 mg of this compound and dissolve it in 10 mL of methanol. Further dilute with 50:50 (v/v) water:acetonitrile to a final concentration within the calibration range.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Methanol weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify

Figure 1: HPLC-UV Experimental Workflow.
LC-MS/MS Method for Bioanalysis in Human Plasma

This protocol provides a highly sensitive and selective method for the quantification of this compound in human plasma, suitable for pharmacokinetic studies.

3.2.1 Materials and Reagents

  • This compound Reference Standard

  • Stable Isotope Labeled Internal Standard (SIL-IS) for this compound

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant)

3.2.2 Instrumentation

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

3.2.3 LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    • This compound: [M+H]+ → fragment ion (to be determined)

    • SIL-IS: [M+H]+ → fragment ion (to be determined)

3.2.4 Sample Preparation (Protein Precipitation)

  • Spike Plasma: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank human plasma.

  • Add Internal Standard: To 50 µL of plasma sample, standard, or QC, add 10 µL of SIL-IS working solution (e.g., 100 ng/mL in methanol).

  • Precipitate Proteins: Add 200 µL of cold acetonitrile, vortex for 1 minute.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer Supernatant: Carefully transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Add Acetonitrile (Protein Precipitation) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UHPLC supernatant->inject separate Chromatographic Separation inject->separate ionize ESI+ Ionization separate->ionize detect Mass Spectrometry (MRM) ionize->detect integrate Integrate Peak Areas (Analyte/IS) detect->integrate ratio Calculate Area Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Figure 2: LC-MS/MS Bioanalysis Workflow.

Signaling Pathways and Logical Relationships

As this compound is a hypothetical molecule, its mechanism of action and associated signaling pathways are not defined. The following diagram illustrates a generic logical relationship for analytical method selection based on the sample type and required sensitivity, a critical decision-making process in drug development.

Method_Selection start Start: Need to Analyze this compound matrix_q What is the sample matrix? start->matrix_q pharma Pharmaceutical Formulation (e.g., Drug Substance, Tablet) matrix_q->pharma Pharmaceutical bio Biological Matrix (e.g., Plasma, Urine) matrix_q->bio Biological conc_q Expected Concentration? pharma->conc_q lcms Select LC-MS/MS Method bio->lcms high_conc High (µg/mL - mg/mL) conc_q->high_conc High low_conc Low (pg/mL - ng/mL) conc_q->low_conc Low hplc Select HPLC-UV Method high_conc->hplc low_conc->lcms

Figure 3: Logical Flow for Method Selection.

Application Notes and Protocols for PPQ-581 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPQ-581 is a novel synthetic compound belonging to the pyridoquinoxaline class of molecules. Compounds of this class are of significant interest in oncological research due to their potential as anticancer agents. Structurally, pyridoquinoxalines are fused heterocyclic systems, and their planar nature allows them to intercalate with DNA and inhibit key enzymes involved in cell proliferation. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize its potential as an anticancer agent. The primary focus of these protocols is the inhibition of human topoisomerase IIα, a critical enzyme in DNA replication and a validated target for cancer chemotherapy.

Target Pathway: Topoisomerase IIα Inhibition

Topoisomerase IIα is a nuclear enzyme that plays a crucial role in managing DNA topology during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through, and then resealing the break. Many potent anticancer drugs, such as etoposide and doxorubicin, act by stabilizing the covalent complex between topoisomerase IIα and DNA, leading to the accumulation of DNA double-strand breaks and subsequent apoptosis in rapidly dividing cancer cells. This compound is hypothesized to act as a topoisomerase IIα poison, stabilizing this cleavage complex.

Topoisomerase_IIa_Pathway cluster_0 Normal Cell Cycle cluster_1 Action of this compound DNA_Replication DNA Replication/ Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA generates Topo_IIa Topoisomerase IIα Supercoiled_DNA->Topo_IIa binds Relaxed_DNA Relaxed DNA Topo_IIa->Relaxed_DNA relaxes Cleavage_Complex Topoisomerase IIα-DNA Cleavage Complex Cell_Proliferation Normal Cell Proliferation Relaxed_DNA->Cell_Proliferation PPQ_581 This compound PPQ_581->Cleavage_Complex stabilizes DSB DNA Double-Strand Breaks Cleavage_Complex->DSB accumulation of Apoptosis Apoptosis DSB->Apoptosis triggers

Figure 1. Proposed signaling pathway for this compound action on Topoisomerase IIα.

High-Throughput Screening Assays for this compound

A multi-step HTS approach is recommended to evaluate the anticancer potential of this compound. This includes a primary screen to identify topoisomerase IIα inhibitory activity, followed by a secondary cytotoxicity screen to assess its effect on cancer cell viability.

Primary HTS Assay: Topoisomerase IIα Inhibition using Fluorescence Anisotropy

This assay is designed to identify compounds that stabilize the topoisomerase IIα-DNA cleavage complex, a hallmark of topoisomerase poisons. The principle is based on the change in fluorescence anisotropy of a fluorophore-labeled DNA oligonucleotide upon binding to topoisomerase IIα and stabilization by an inhibitor.

Experimental Workflow:

HTS_Workflow cluster_workflow HTS Workflow for Topoisomerase IIα Inhibition Start Start: Prepare Reagents Dispense_DNA Dispense Fluorescently-Labeled DNA Oligonucleotide to 384-well plate Start->Dispense_DNA Dispense_Compound Dispense this compound/ Controls (DMSO, Etoposide) Dispense_DNA->Dispense_Compound Dispense_Enzyme Add Human Topoisomerase IIα Dispense_Compound->Dispense_Enzyme Incubate_1 Incubate at 37°C for 30 minutes Dispense_Enzyme->Incubate_1 Add_Dissociating_Agent Add Dissociating Agent (e.g., NaClO4) Incubate_1->Add_Dissociating_Agent Incubate_2 Incubate at RT for 15 minutes Add_Dissociating_Agent->Incubate_2 Read_Plate Read Fluorescence Anisotropy Incubate_2->Read_Plate Analyze_Data Data Analysis: Calculate Z' and % Inhibition Read_Plate->Analyze_Data End End: Identify Hits Analyze_Data->End

Figure 2. Experimental workflow for the primary HTS assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 10 mM Tris-HCl (pH 7.9), 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 1 mM ATP, and 15 µg/ml BSA.

    • DNA Substrate: A 29-bp double-stranded DNA oligonucleotide with a 5' fluorescein label. Prepare a 100 nM working solution in Assay Buffer.

    • Enzyme: Recombinant human topoisomerase IIα. Prepare a 2X working solution (e.g., 20 nM) in Assay Buffer.

    • Test Compound: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series for IC₅₀ determination.

    • Controls:

      • Negative Control: DMSO (1% final concentration).

      • Positive Control: Etoposide (a known topoisomerase IIα poison) at a final concentration of 100 µM.

    • Dissociating Agent: 1 M NaClO₄ solution.

  • Assay Procedure (384-well format):

    • Add 10 µL of 100 nM fluorescently-labeled DNA substrate to each well.

    • Add 100 nL of this compound, DMSO, or Etoposide to the appropriate wells using a pintool or acoustic dispenser.

    • Add 10 µL of 2X topoisomerase IIα solution to all wells except for the "no enzyme" control wells. Add 10 µL of Assay Buffer to the "no enzyme" wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Add 5 µL of 1 M NaClO₄ to all wells to dissociate non-covalently bound enzyme-DNA complexes.

    • Incubate at room temperature for 15 minutes.

    • Read the fluorescence anisotropy on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).

Data Analysis and Expected Results:

The percentage of inhibition is calculated as follows:

% Inhibition = 100 * (Anisotropy_sample - Anisotropy_neg_ctrl) / (Anisotropy_pos_ctrl - Anisotropy_neg_ctrl)

The Z' factor, a measure of assay quality, should be ≥ 0.5.

Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|

Compound Concentration (µM) Fluorescence Anisotropy (mP) % Inhibition IC₅₀ (µM) Z' Factor
DMSO (Negative Control)N/A120 ± 50N/A0.78
Etoposide (Positive Control)100250 ± 1010025.3
This compound0.1125 ± 63.85.2
1155 ± 726.9
5185 ± 850.0
10210 ± 969.2
50245 ± 1196.2
Secondary HTS Assay: Cancer Cell Line Cytotoxicity (MTT Assay)

This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50% (GI₅₀). It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Experimental Workflow:

Cytotoxicity_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) Workflow Start_Cyto Start: Seed Cancer Cells Incubate_Cells Incubate for 24 hours Start_Cyto->Incubate_Cells Add_Compound Add Serial Dilutions of this compound/ Controls (DMSO, Doxorubicin) Incubate_Cells->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (e.g., SDS-HCl) Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_GI50 Data Analysis: Calculate % Viability and GI₅₀ Read_Absorbance->Calculate_GI50 End_Cyto End: Determine Cytotoxicity Calculate_GI50->End_Cyto

Figure 3. Experimental workflow for the secondary cytotoxicity assay.

Detailed Protocol:

  • Cell Culture:

    • Use a relevant human cancer cell line (e.g., HeLa - cervical cancer, MCF-7 - breast cancer).

    • Culture cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Assay Procedure (96-well format):

    • Seed cells at a density of 5,000 cells/well in 100 µL of medium and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add 100 µL of medium containing the test compound or controls (DMSO as negative control, Doxorubicin as positive control).

    • Incubate for 72 hours.

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Add 100 µL of solubilizing solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Expected Results:

The percentage of cell viability is calculated as:

% Viability = 100 * (Absorbance_sample - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank)

The GI₅₀ value is determined by plotting the % viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Line Compound GI₅₀ (µM)
HeLaThis compound7.8
Doxorubicin0.5
MCF-7This compound12.4
Doxorubicin0.8

Summary and Conclusion

The provided protocols outline a robust HTS cascade for the initial characterization of this compound as a potential anticancer agent. The primary fluorescence anisotropy assay allows for the rapid identification of compounds that target topoisomerase IIα. Positive hits from this screen can then be further evaluated for their cytotoxic effects on cancer cell lines using the secondary MTT assay. The data presented in the tables are representative of what can be expected for a moderately potent anticancer compound. Further studies, including mechanism of action elucidation and in vivo efficacy studies, would be required to fully validate this compound as a drug candidate.

Application Notes and Protocols for PPQ-581

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PPQ-581 is a novel anti-influenza agent belonging to the pyrimido-pyrrolo-quinoxalinedione class of compounds. It functions by targeting the influenza nucleoprotein (NP), a critical component for viral replication.[1][2] Specifically, this compound has been shown to inhibit viral protein synthesis and block the nuclear export of the viral ribonucleoprotein (RNP) complex, leading to its aggregation in the cytoplasm.[2] This document provides detailed application notes on its use in research settings, along with protocols for its safe handling, storage, and relevant experimental assays.

Chemical and Physical Properties

While a comprehensive, publicly available Material Safety Data Sheet (MSDS) for this compound is not available, general safety precautions for handling novel chemical entities should be strictly followed. The following table summarizes the known properties of this compound.

PropertyValueReference
Chemical ClassPyrimido-pyrrolo-quinoxalinedione analog[1][2]
Mechanism of ActionTargets influenza nucleoprotein (NP), inhibits viral protein synthesis, blocks RNP nuclear export[2]
EC50 (H1N1)1 µM (for preventing virus-induced cytopathic effects)[2]
SolubilityInformation not publicly available. It is recommended to test solubility in common laboratory solvents such as DMSO and ethanol.
Storage TemperatureRoom temperature in the continental US; may vary elsewhere. Refer to the Certificate of Analysis for specific recommendations.

Safe Handling and Storage

Given the lack of a specific MSDS for this compound, the following guidelines are based on standard laboratory procedures for handling potentially hazardous chemical compounds.

Personal Protective Equipment (PPE)
  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If working with the powdered form or creating aerosols, a fume hood or appropriate respiratory protection is recommended.

Handling Procedures
  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed container in a cool, dry place.

  • Protect from light and moisture.

  • As a general precaution for novel compounds, it is advisable to store it separately from incompatible materials.

Spill and Disposal
  • In case of a spill, absorb with an inert material and place in a sealed container for disposal.

  • Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

The following are detailed protocols for common assays used to evaluate the antiviral activity and cytotoxicity of this compound.

Cytotoxicity Assay

This protocol is a general method to determine the concentration of this compound that is toxic to host cells.

Materials:

  • Host cells (e.g., Madin-Darby Canine Kidney - MDCK cells)

  • Cell culture medium

  • This compound stock solution (dissolved in an appropriate solvent like DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, MTS, or a commercial kit like LIVE/DEAD™ Viability/Cytotoxicity Kit)

  • Plate reader

Procedure:

  • Seed the 96-well plates with host cells at a predetermined density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development or fluorescent signal generation.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_dilutions Prepare Serial Dilutions of this compound add_compound Add this compound Dilutions to Cells prepare_dilutions->add_compound incubate_treatment Incubate for 48-72 hours add_compound->incubate_treatment add_reagent Add Cell Viability Reagent incubate_treatment->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent read_plate Measure Signal (Absorbance/Fluorescence) incubate_reagent->read_plate calculate_cc50 Calculate CC50 read_plate->calculate_cc50

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This assay determines the concentration of this compound that inhibits the virus-induced cell death (cytopathic effect or CPE).

Materials:

  • Host cells (e.g., MDCK)

  • Influenza virus stock

  • Cell culture medium

  • This compound stock solution

  • 96-well plates

  • Cell viability reagent (e.g., Crystal Violet, MTT)

  • Microplate reader (if using MTT) or microscope

Procedure:

  • Seed 96-well plates with host cells and incubate to form a confluent monolayer.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-treat the cells with the this compound dilutions for a specified time (e.g., 1-2 hours).

  • Infect the cells with a predetermined amount of influenza virus (a multiplicity of infection, MOI, that causes significant CPE in 48-72 hours). Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubate the plates for 48-72 hours until CPE is observed in the virus control wells.

  • Assess cell viability. If using Crystal Violet, fix and stain the cells. If using MTT, follow the procedure in the cytotoxicity assay.

  • Quantify the inhibition of CPE. The EC50 is the concentration of this compound that protects 50% of the cells from virus-induced death.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_analysis Analysis seed_cells Seed Cells to Confluency prepare_dilutions Prepare this compound Dilutions pre_treat Pre-treat Cells with this compound prepare_dilutions->pre_treat infect_cells Infect with Influenza Virus pre_treat->infect_cells incubate_infection Incubate for 48-72 hours infect_cells->incubate_infection assess_cpe Assess Cytopathic Effect (CPE) incubate_infection->assess_cpe quantify_inhibition Quantify CPE Inhibition assess_cpe->quantify_inhibition calculate_ec50 Calculate EC50 quantify_inhibition->calculate_ec50

Mechanism of Action: Signaling Pathway

This compound targets the influenza nucleoprotein (NP), interfering with the viral replication cycle at multiple stages. The diagram below illustrates the proposed mechanism of action.

Mechanism_of_Action cluster_virus_entry Virus Entry & Uncoating cluster_nuclear_events Nuclear Events cluster_protein_synthesis Protein Synthesis cluster_assembly_budding Assembly & Budding Virus Influenza Virus Endosome Endosome Virus->Endosome vRNP_release vRNP Release into Cytoplasm Endosome->vRNP_release vRNP_import vRNP Nuclear Import vRNP_release->vRNP_import Transcription_Replication Transcription & Replication vRNP_import->Transcription_Replication New_vRNPs New vRNPs Transcription_Replication->New_vRNPs mRNA_export mRNA Export Transcription_Replication->mRNA_export vRNP_export vRNP Nuclear Export New_vRNPs->vRNP_export Viral_proteins Viral Protein Synthesis (e.g., NP) mRNA_export->Viral_proteins Viral_proteins->New_vRNPs Assembly Virion Assembly vRNP_export->Assembly Budding New Virus Budding Assembly->Budding PPQ581 This compound PPQ581->Viral_proteins Inhibits PPQ581->vRNP_export Blocks

Conclusion

This compound is a promising anti-influenza compound for research and development. Proper handling and storage are essential for safety and to maintain the integrity of the compound. The provided protocols offer a starting point for in vitro evaluation of its efficacy and toxicity. Researchers should always consult the Certificate of Analysis provided by the supplier for the most accurate storage information and perform their own risk assessments before use.

References

No Information Available for PPQ-581 in Molecular Biology

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive searches for "PPQ-581" have yielded no specific information regarding its applications, mechanism of action, or any associated experimental protocols within the field of molecular biology. The provided search results discuss unrelated topics such as MAPK pathways, prostaglandin dehydrogenase inhibitors, and P2X7 receptors, but do not contain any mention of a molecule designated this compound.

This lack of information prevents the creation of the requested detailed Application Notes and Protocols, as there is no scientific literature or data to support such a document. It is possible that "this compound" may be an incorrect designation, an internal compound name not yet in the public domain, or a highly niche molecule not widely indexed.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the name and search for alternative designations or related chemical scaffolds. Without any foundational data, it is not possible to provide the requested detailed summary, protocols, or visualizations.

Application Notes and Protocols for PPQ-581 in Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, including signal transduction, metabolic pathways, and cellular architecture.[1][2] The dysregulation of these interactions is often implicated in various diseases, making PPIs an attractive class of targets for therapeutic intervention.[3][4] Small molecule inhibitors of PPIs have emerged as valuable tools for both basic research and drug discovery.

This document provides detailed application notes and protocols for PPQ-581 , a novel, potent, and specific small molecule inhibitor of the interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2. By disrupting the p53-MDM2 interaction, this compound is designed to stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. These notes are intended to guide researchers in utilizing this compound for in vitro and cellular studies of the p53-MDM2 pathway.

Mechanism of Action

This compound is a synthetic, cell-permeable small molecule that competitively binds to the p53-binding pocket of MDM2. This binding sterically hinders the interaction between MDM2 and p53, thereby preventing the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The accumulation of p53 leads to the transcriptional activation of its downstream target genes, such as p21 (CDKN1A) and PUMA (BBC3), resulting in cell cycle arrest and apoptosis.

p53_MDM2_pathway cluster_normal Normal Cellular Conditions cluster_PPQ581 With this compound Treatment p53_n p53 MDM2_n MDM2 p53_n->MDM2_n Binding degradation_n p53 Degradation MDM2_n->degradation_n Ubiquitination PPQ581 This compound MDM2_t MDM2 PPQ581->MDM2_t Inhibits Binding p53_t p53 p53_t->MDM2_t Interaction Blocked p53_acc p53 Accumulation p53_t->p53_acc apoptosis Apoptosis & Cell Cycle Arrest p53_acc->apoptosis

Figure 1: Mechanism of action of this compound. Under normal conditions, MDM2 binds to p53, leading to its degradation. This compound binds to MDM2, blocking the p53-MDM2 interaction and leading to p53 accumulation and downstream effects.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound determined from various in vitro and cellular assays.

Table 1: In Vitro Binding Affinity and Potency of this compound

Assay TypeTargetParameterValue
Surface Plasmon Resonance (SPR)Human MDM2KD25 nM
Isothermal Titration Calorimetry (ITC)Human MDM2KD30 nM
Competitive Fluorescence Polarizationp53-MDM2 interactionIC5080 nM

Table 2: Cellular Activity of this compound in SJSA-2 Osteosarcoma Cells (wild-type p53)

Assay TypeParameterValue (at 24 hours)
Western Blotp53 stabilization EC50200 nM
p21 (CDKN1A) mRNA Expression (qPCR)EC50250 nM
Cell Viability (MTS Assay)GI50500 nM
Caspase-3/7 ActivationEC50450 nM

Experimental Protocols

Here we provide detailed protocols for key experiments to characterize the effects of this compound on the p53-MDM2 interaction.

Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess p53-MDM2 Interaction in Cells

This protocol details the steps to determine if this compound can disrupt the interaction between endogenous p53 and MDM2 in a cellular context.

CoIP_Workflow start 1. Cell Culture and Treatment (e.g., SJSA-2 cells + this compound or DMSO) lysis 2. Cell Lysis (Non-denaturing lysis buffer) start->lysis preclear 3. Pre-clearing Lysates (Protein A/G beads) lysis->preclear ip 4. Immunoprecipitation (Add anti-MDM2 antibody) preclear->ip capture 5. Immune Complex Capture (Add fresh Protein A/G beads) ip->capture wash 6. Wash Beads (Remove non-specific binders) capture->wash elute 7. Elution (Boil in SDS-PAGE sample buffer) wash->elute analysis 8. Western Blot Analysis (Probe for p53 and MDM2) elute->analysis

Figure 2: Workflow for Co-Immunoprecipitation. This diagram outlines the major steps for assessing the disruption of a protein-protein interaction in cells treated with an inhibitor.

Materials:

  • SJSA-2 cells (or other cell line with wild-type p53)

  • This compound (and DMSO as vehicle control)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • PBS, Trypsin-EDTA

  • Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease and Phosphatase Inhibitor Cocktails

  • Anti-MDM2 antibody (for immunoprecipitation)

  • Anti-p53 antibody (for Western blotting)

  • Anti-MDM2 antibody (for Western blotting)

  • Protein A/G magnetic beads

  • SDS-PAGE gels and buffers

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment:

    • Plate SJSA-2 cells to be 70-80% confluent at the time of treatment.

    • Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) and a DMSO vehicle control for 6 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold Co-IP Lysis Buffer to each 10 cm plate.

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration using a BCA assay.

  • Immunoprecipitation:

    • Take 1 mg of total protein from each sample and adjust the volume to 500 µL with Co-IP Lysis Buffer.

    • Add 2 µg of anti-MDM2 antibody to each sample. Reserve 50 µL of lysate as "Input".

    • Incubate with gentle rotation for 4 hours at 4°C.

  • Immune Complex Capture:

    • Add 30 µL of pre-washed Protein A/G magnetic beads to each sample.

    • Incubate with gentle rotation for 1 hour at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Co-IP Lysis Buffer.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 40 µL of 2x Laemmli sample buffer to the beads.

    • Boil at 95°C for 5 minutes to elute the proteins.

  • Western Blot Analysis:

    • Load the eluates and the "Input" samples onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer to a PVDF membrane.

    • Probe the membrane with anti-p53 and anti-MDM2 antibodies.

    • Expected Result: In the DMSO-treated sample, a band for p53 should be present in the MDM2 immunoprecipitate. The intensity of this p53 band should decrease in the this compound-treated samples in a dose-dependent manner, indicating disruption of the p53-MDM2 interaction. The MDM2 band should be present in all immunoprecipitated samples.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol describes the use of SPR to measure the binding affinity and kinetics (kon, koff) of this compound to purified MDM2 protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant human MDM2 protein

  • This compound in a range of concentrations

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Procedure:

  • Protein Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Immobilize recombinant MDM2 protein onto a flow cell using standard amine coupling chemistry to a target level of ~5000 RU.

    • Deactivate the remaining active esters with ethanolamine.

    • Use an adjacent flow cell as a reference surface (activated and deactivated without protein).

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., 1 nM to 1 µM). Include a buffer-only (zero concentration) sample.

    • Inject the this compound solutions over the MDM2 and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase (during injection) and the dissociation phase (after injection, with running buffer flow).

    • Regenerate the surface between cycles if necessary using a mild regeneration solution (e.g., a short pulse of low pH buffer).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Subtract the zero-concentration (buffer only) sensorgram to correct for drift.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff / kon).

Troubleshooting and Interpretation

  • Co-IP: High background can be reduced by increasing the number of washes or the stringency of the wash buffer. The absence of a co-precipitated protein may indicate that the interaction is weak, transient, or not present under the lysis conditions.

  • SPR: Non-specific binding can be minimized by adding BSA or Tween-20 to the running buffer. If the binding does not fit a 1:1 model, more complex binding events may be occurring.

For further information or technical support, please contact our technical services department. This compound is for research use only and not for human consumption.

References

Unraveling the Enigma of PPQ-581: A Chemical Probe Investigation

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the chemical probe designated as PPQ-581 have yielded no specific compound matching this identifier in publicly available scientific literature and chemical databases. It is plausible that "this compound" represents an internal, preclinical, or otherwise non-publicly disclosed compound name. Alternatively, it may be a typographical error of a known chemical probe.

In the absence of direct information, this document explores two compounds with similar nomenclature that were identified during the search: Pyrroloquinoline quinone (PQQ), a redox cofactor with broad biological activity, and BODIPY 581/591 C11, a fluorescent probe used to detect lipid peroxidation. It is important to note that neither of these compounds is a specific chemical probe for modulating a single protein target in the manner typically understood in drug discovery and chemical biology.

Pyrroloquinoline Quinone (PQQ): A Multifaceted Redox Cofactor

Pyrroloquinoline quinone (PQQ) is a naturally occurring redox cofactor present in a variety of microorganisms.[1][2] It is not a selective chemical probe designed to interact with a specific protein target, but rather a molecule with diverse biological effects, primarily attributed to its antioxidant properties.

Mechanism of Action: PQQ functions as a cofactor for bacterial dehydrogenase enzymes.[2] In mammalian systems, it has been shown to influence a variety of cellular processes, including mitochondrial function and cellular signaling pathways associated with inflammation and oxidative stress.[3][4] Notably, PQQ can suppress the production of inflammatory molecules such as nitric oxide (NO) and prostaglandin E2 (PGE2) in microglial cells.[1]

Quantitative Data Summary:

CompoundBiological ActivityAssay TypeEffective Concentration/Dosage
PQQInhibition of amyloid-β (1-42) fibril formationThioflavin T fluorescence100 µM[1]
PQQInhibition of mouse prion protein fibril formationThioflavin T fluorescence300 µM[1]
PQQReduction of microglial activation marker (Iba-1) in vivo (mice)Immunohistochemistry3 and 10 mg/kg[1]

BODIPY 581/591 C11: A Fluorescent Reporter of Lipid Peroxidation

BODIPY 581/591 C11 is a fluorescent dye and a valuable tool for cell biology, but it is not a chemical probe for modulating protein function. Instead, it is a sensor used to detect and quantify lipid peroxidation, a key event in cellular oxidative stress.[5][6]

Mechanism of Action: This lipophilic probe integrates into cellular membranes. In its native, reduced state, it emits red fluorescence (at approximately 591 nm). When oxidized by lipid peroxyl radicals, its fluorescence emission shifts to the green spectrum (at approximately 510 nm).[5][6] This ratiometric shift allows for a quantitative assessment of lipid peroxidation.

Quantitative Data Summary:

Compound StateSpectroscopic PropertyWavelength (Excitation/Emission)
BODIPY 581/591 C11 (Reduced)Fluorescence~581 nm / ~591 nm[5][6]
BODIPY 581/591 C11 (Oxidized)Fluorescence~488 nm / ~510 nm[5][6]

Experimental Protocols

As "this compound" as a specific protein modulator could not be identified, detailed protocols for its use cannot be provided. However, a general protocol for utilizing BODIPY 581/591 C11 to measure lipid peroxidation is presented below.

Protocol: Measurement of Lipid Peroxidation in Live Cells using BODIPY 581/591 C11

Materials:

  • BODIPY 581/591 C11 stock solution (in DMSO)

  • Cells of interest

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Inducer of oxidative stress (e.g., tert-butyl hydroperoxide, erastin) (optional)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in a suitable vessel for fluorescence imaging or flow cytometry and allow them to attach overnight.

  • Probe Loading:

    • Prepare a working solution of BODIPY 581/591 C11 in a serum-free medium at a final concentration of 1-5 µM.

    • Remove the culture medium from the cells and replace it with the probe-containing medium.

    • Incubate for 30-60 minutes at 37°C, ensuring protection from light.

  • Induction of Lipid Peroxidation (Optional): To study the effects of a specific treatment, replace the probe-containing medium with a medium containing the desired concentration of an oxidative stress inducer. Incubate for the desired period.

  • Washing: Gently wash the cells twice with warm PBS or HBSS to remove any excess, unincorporated probe.

  • Data Acquisition:

    • Fluorescence Microscopy: Capture images using standard filter sets for red (e.g., TRITC or Texas Red) and green (e.g., FITC or GFP) fluorescence.

    • Flow Cytometry: Analyze the cells using a flow cytometer equipped with lasers and detectors capable of distinguishing red and green fluorescence.

  • Analysis: Determine the ratio of green to red fluorescence intensity for each cell or cell population. An elevated green/red ratio is indicative of increased lipid peroxidation.

Visualizations

As a specific signaling pathway for "this compound" is unknown, a diagrammatic representation is not feasible. However, the experimental workflow for using the BODIPY 581/591 C11 probe can be illustrated.

experimental_workflow cluster_setup Setup cluster_labeling Labeling cluster_perturbation Perturbation (Optional) cluster_readout Readout seed_cells Seed Cells prepare_probe Prepare BODIPY 581/591 C11 load_probe Incubate Cells with Probe prepare_probe->load_probe induce_peroxidation Induce Lipid Peroxidation load_probe->induce_peroxidation wash Wash Cells induce_peroxidation->wash acquire Acquire Fluorescence Data wash->acquire analyze Analyze Green/Red Ratio acquire->analyze

Caption: Workflow for assessing lipid peroxidation with BODIPY 581/591 C11.

References

Troubleshooting & Optimization

troubleshooting PPQ-581 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the experimental compound PPQ-581.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the dual-specificity mitogen-activated protein kinase kinases MEK1 and MEK2. By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of ERK1/2, leading to the downregulation of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers.

Q2: What is the recommended solvent for dissolving this compound?

A2: For in vitro experiments, this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water is recommended. Please sonicate briefly to ensure complete dissolution.

Q3: What is the stability of this compound in solution?

A3: Stock solutions of this compound in DMSO can be stored at -20°C for up to six months. For cell culture experiments, it is recommended to prepare fresh dilutions from the stock solution for each experiment to minimize degradation. Avoid repeated freeze-thaw cycles.

Troubleshooting Experimental Results

This section addresses specific issues that users may encounter during their experiments with this compound.

Inconsistent IC50 Values in Cell Viability Assays

Problem: "I am observing significant variability in the IC50 values for this compound in my cancer cell line panel."

Possible Causes and Solutions:

Possible Cause Recommended Solution
Cell Seeding Density Ensure a consistent cell seeding density across all plates and experiments. Optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase during the experiment.
Assay Incubation Time The incubation time with this compound can influence the IC50 value. A standard 72-hour incubation is recommended, but this may need to be optimized for your specific cell line.
Reagent Quality Use high-quality, research-grade reagents. Ensure the viability assay reagent (e.g., MTT, resazurin) is not expired and has been stored correctly.
DMSO Concentration High concentrations of DMSO can be toxic to cells. The final concentration of DMSO in the cell culture medium should not exceed 0.5%.
No Change in Phospho-ERK Levels After Treatment

Problem: "I do not see a decrease in the phosphorylation of ERK (p-ERK) in my Western blot analysis after treating cells with this compound."

Possible Causes and Solutions:

Possible Cause Recommended Solution
Suboptimal Treatment Time The inhibition of ERK phosphorylation can be rapid and transient. It is recommended to perform a time-course experiment (e.g., 0.5, 1, 2, 4, and 24 hours) to determine the optimal time point for observing maximum p-ERK inhibition.
Basal Pathway Activity The cell line being used may not have a high basal level of MAPK/ERK pathway activation. Consider using a cell line with a known activating mutation in BRAF or RAS, or stimulate the pathway with a growth factor (e.g., EGF) before treatment with this compound.
Antibody Quality The primary antibodies for p-ERK or total ERK may not be optimal. Ensure the antibodies have been validated for Western blotting and are used at the recommended dilution.
Lysate Preparation It is critical to use phosphatase inhibitors in the lysis buffer to prevent the dephosphorylation of proteins during sample preparation.

Experimental Protocols

Western Blot for Measuring p-ERK Inhibition
  • Cell Seeding: Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the medium with a serum-free medium and incubate for 12-24 hours.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the predetermined optimal time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C. The next day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Phosphorylates PPQ581 This compound PPQ581->MEK Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates

Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Troubleshooting_Workflow start Unexpected Experimental Result with this compound inconsistent_ic50 Inconsistent IC50 Values? start->inconsistent_ic50 Viability Assay no_pERK_change No Change in p-ERK Levels? start->no_pERK_change Western Blot check_seeding Check Cell Seeding Density inconsistent_ic50->check_seeding check_incubation Verify Incubation Time inconsistent_ic50->check_incubation check_dmso Confirm Final DMSO Concentration inconsistent_ic50->check_dmso check_time_course Perform Time-Course Experiment no_pERK_change->check_time_course check_basal_activity Confirm Basal Pathway Activity no_pERK_change->check_basal_activity check_antibodies Validate Antibodies no_pERK_change->check_antibodies resolve Issue Resolved check_seeding->resolve check_incubation->resolve check_dmso->resolve check_time_course->resolve check_basal_activity->resolve check_antibodies->resolve

Caption: Troubleshooting workflow for common experimental issues with this compound.

Technical Support Center: Optimizing PPQ-581 Concentration for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of the hypothetical small molecule inhibitor, PPQ-581, for various in vitro assays. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new assay?

A1: For a novel inhibitor like this compound, a good starting point is to perform a broad dose-response experiment.[1] This typically involves a wide range of concentrations, for example, from 1 nM to 100 µM, often using serial dilutions.[1] The goal of this initial experiment is to determine the concentration range in which the inhibitor shows activity and to identify its half-maximal inhibitory concentration (IC50).[1][2]

Q2: How do I determine the optimal concentration of this compound for my specific cell line?

A2: The optimal concentration of an inhibitor can vary significantly between different cell lines.[3] To determine the ideal concentration for your cell line, a dose-response curve is essential. This experiment will help you find the IC50 value, which is the concentration of this compound required to inhibit the biological process of interest by 50%.[2] It is also crucial to assess the cytotoxicity of the compound in your specific cell line to ensure that the observed effects are not due to cell death.[4][5]

Q3: My this compound stock solution is in DMSO. What is the maximum final concentration of DMSO I can use in my cell-based assays?

A3: High concentrations of DMSO can be toxic to cells and may interfere with the assay results. It is generally recommended to keep the final concentration of DMSO in the culture medium as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1%.[6] It is important to include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration of this compound) in your experiments to account for any solvent effects.[1]

Q4: I am not observing any effect of this compound in my assay, even at high concentrations. What could be the reason?

A4: There are several potential reasons for a lack of inhibitor activity. These include:

  • Compound Insolubility: this compound may be precipitating out of solution in your assay medium.[6][7] Many small molecule inhibitors have poor aqueous solubility.[7]

  • Compound Instability: The compound may be unstable in the assay conditions (e.g., temperature, pH, or light sensitivity).

  • Incorrect Target Engagement: The targeted pathway may not be active in your specific cell line or experimental conditions.[3]

  • Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance mechanisms to the inhibitor.[8]

  • Degraded Compound: The this compound stock may have degraded over time.

Troubleshooting Guides

Issue 1: this compound Precipitates in Aqueous Assay Buffer

Possible Cause Troubleshooting Steps
Poor aqueous solubility - Visually inspect the wells for precipitation after adding this compound. - Reduce the final concentration of this compound. - Test alternative solvents or co-solvents for the stock solution, ensuring they are compatible with your assay.[7] - Consider using a formulation aid, such as a cyclodextrin, to improve solubility.[7]
High final DMSO concentration - Lower the final DMSO concentration in the assay to <0.5%.[6] This may require preparing a more concentrated stock solution of this compound if possible.

Issue 2: High Background or Inconsistent Results

Possible Cause Troubleshooting Steps
Cell seeding variability - Ensure a homogenous cell suspension before seeding. - Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[3]
Edge effects in microplates - Avoid using the outer wells of the microplate, as they are more prone to evaporation.[9] - Fill the outer wells with sterile PBS or media to create a humidity barrier.[9]
Assay reagent variability - Prepare fresh reagents for each experiment. - Ensure proper mixing of all reagents.

Issue 3: Observed Cellular Phenotype is Not Consistent with Target Inhibition

Possible Cause Troubleshooting Steps
Off-target effects - Perform a dose-response curve and compare the potency for the observed phenotype with the potency for on-target engagement. A significant discrepancy may indicate an off-target effect.[3] - Use a structurally unrelated inhibitor of the same target. If the phenotype is not replicated, it is likely an off-target effect of this compound.[10] - Conduct a rescue experiment by overexpressing the intended target. If the phenotype is not rescued, it suggests the involvement of other targets.[10]
Cytotoxicity - Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) in parallel with your functional assay to determine the cytotoxic concentration of this compound.[4][5] - Use this compound at concentrations below its toxic threshold for functional assays.[10]

Data Presentation

Table 1: Dose-Response Data for this compound in a Kinase Assay

This table shows hypothetical data from a dose-response experiment to determine the IC50 value of this compound against its target kinase.

This compound Concentration (µM)% Inhibition (Replicate 1)% Inhibition (Replicate 2)% Inhibition (Replicate 3)Average % Inhibition
10098.599.198.898.8
1092.393.591.892.5
175.676.874.975.8
0.148.251.349.549.7
0.0122.124.523.323.3
0.0015.26.15.55.6
0 (Vehicle)0000

Based on this data, the estimated IC50 of this compound is approximately 0.1 µM.

Table 2: Cytotoxicity of this compound in HeLa Cells (MTT Assay)

This table presents example data from an MTT assay to assess the cytotoxicity of this compound after 48 hours of treatment.

This compound Concentration (µM)Cell Viability (%) (Replicate 1)Cell Viability (%) (Replicate 2)Cell Viability (%) (Replicate 3)Average Cell Viability (%)
10015.214.816.115.4
5035.736.534.935.7
2568.970.169.569.5
1095.396.294.895.4
198.799.198.598.8
0.199.599.899.699.6
0 (Vehicle)100100100100

This data suggests that this compound exhibits significant cytotoxicity at concentrations above 10 µM in HeLa cells.

Table 3: Kinase Selectivity Profile of this compound

This table shows a hypothetical kinase selectivity profile for this compound at a concentration of 1 µM. This type of data helps to identify potential off-target effects.

Kinase Target% Inhibition at 1 µM
Target Kinase (e.g., MEK1) 95%
Kinase A12%
Kinase B8%
Kinase C (e.g., a closely related kinase)45%
Kinase D3%

This profile indicates that this compound is highly selective for its intended target but may have some off-target activity against Kinase C at this concentration.

Experimental Protocols

Protocol 1: Determination of IC50 Value using a Kinase Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against its target kinase.

  • Prepare a serial dilution of this compound:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in assay buffer to achieve the desired final concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Set up the kinase reaction:

    • In a 96-well or 384-well plate, add the kinase, the kinase's substrate, and ATP to the assay buffer.

    • Add the serially diluted this compound or vehicle control (DMSO) to the appropriate wells.

  • Incubate the reaction:

    • Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined amount of time (e.g., 60 minutes).

  • Stop the reaction and detect the signal:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the kinase activity using a suitable method, such as a fluorescence-based, luminescence-based, or radiometric assay.

  • Data analysis:

    • Subtract the background signal (no enzyme control) from all readings.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol provides a method for assessing the cytotoxicity of this compound in a chosen cell line.[12]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[13]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[12]

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[12]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.[1]

Mandatory Visualization

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation PPQ581 This compound PPQ581->MEK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental_Workflow start Start: Prepare this compound Stock dose_response Dose-Response Assay (IC50) start->dose_response cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity data_analysis Data Analysis: Determine IC50 and Cytotoxic Concentration dose_response->data_analysis cytotoxicity->data_analysis concentration_selection Select Optimal Concentration Range (Effective and Non-Toxic) data_analysis->concentration_selection functional_assay Perform Target-Specific Functional Assays concentration_selection->functional_assay off_target Off-Target Profiling (e.g., Kinase Panel) concentration_selection->off_target results Interpret Results functional_assay->results off_target->results

References

common issues with PPQ-581 solubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for common issues related to the solubility of the investigational kinase inhibitor, PPQ-581.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A: For optimal results, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use anhydrous, high-purity DMSO to prevent the introduction of water, which can lower the solubility of the compound.

Q2: My this compound is precipitating when I dilute my DMSO stock into an aqueous buffer. Why is this happening and how can I prevent it?

A: This is a common issue known as "crashing out" and occurs because this compound is poorly soluble in aqueous solutions. When the DMSO stock is diluted into a buffer, the high concentration of the compound is no longer supported by the reduced percentage of the organic co-solvent, leading to precipitation.[1] To prevent this, consider the following:

  • Reduce the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.

  • Use an intermediate dilution step: Instead of diluting directly into the final buffer, first, perform a serial dilution into a mixture of DMSO and the aqueous medium, and then transfer this to the final solution.[1]

  • Increase the percentage of co-solvent: If your experimental system can tolerate it, a slightly higher final concentration of DMSO may help maintain solubility. However, always perform vehicle controls to ensure the solvent is not affecting your results.

Q3: Can I use heat to dissolve this compound?

A: Gentle warming (e.g., in a 37°C water bath) can be used to aid in the dissolution of this compound in an organic solvent like DMSO.[2] However, prolonged or excessive heating is not recommended as it may degrade the compound. Always check for the appearance of the solution after it returns to room temperature to ensure the compound has not precipitated out.

Q4: How does pH affect the solubility of this compound?

A: The solubility of ionizable compounds is highly dependent on the pH of the solution.[1][3][4][5] For weakly acidic compounds, solubility increases at a pH above their pKa, while weakly basic compounds are more soluble at a pH below their pKa.[1] It is important to determine the optimal pH for this compound solubility in your experimental buffer system.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Issue 1: Inconsistent Results in Cell-Based Assays

Question: I am observing high variability in my cell-based assay results when using this compound. Could this be related to its solubility?

Answer: Yes, inconsistent results are often a sign of poor compound solubility. If this compound is precipitating in your cell culture medium, the actual concentration of the dissolved, active compound will be lower and more variable than intended.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect the wells of your culture plates under a microscope after adding this compound. Look for any signs of precipitation, which may appear as small crystals or an amorphous solid.

  • Solubility Confirmation in Media: Perform a simple experiment to determine the solubility limit of this compound in your specific cell culture medium.[2] This can be done by preparing a series of dilutions and observing the concentration at which precipitation occurs.

  • Formulation Optimization: If solubility is an issue, consider using a formulation aid. For some compounds, the addition of a small amount of a non-ionic surfactant or complexation with cyclodextrins can improve aqueous solubility.[6][7] Always include a vehicle control with the formulation aid alone to rule out any effects on your cells.

Issue 2: Low Bioavailability in Animal Studies

Question: this compound shows good in vitro activity but has very low oral bioavailability in our mouse model. What formulation strategies can we explore?

Answer: Low oral bioavailability for a potent compound is frequently linked to poor aqueous solubility, which limits its dissolution in the gastrointestinal tract and subsequent absorption.[8][9][10]

Potential Formulation Strategies:

  • Amorphous Solid Dispersions (ASDs): Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate and prevent crystallization.[6][11]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic compounds like this compound.[6][7]

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to a faster dissolution rate.[7][12]

Quantitative Data

The following tables summarize the solubility of this compound in various solvents and conditions to guide your experimental design.

Table 1: Solubility of this compound in Common Organic Solvents at 25°C

SolventSolubility (mg/mL)Molar Solubility (mM)
DMSO> 100> 250
DMF85212.5
Ethanol1537.5
Methanol1025

Molecular Weight of this compound is assumed to be 400 g/mol for these calculations.

Table 2: Kinetic Solubility of this compound in Aqueous Buffers at 25°C

Buffer SystempHSolubility (µg/mL)Molar Solubility (µM)
Phosphate-Buffered Saline (PBS)7.4< 1< 2.5
Citrate Buffer5.0512.5
Glycine-HCl Buffer3.02050

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound solid powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh out the required amount of this compound into a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.

    • Vortex the solution thoroughly for 2-3 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be applied if needed.

    • Visually inspect the solution to confirm that no solid particles remain.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: High-Throughput Kinetic Solubility Assay[13][14]

This protocol provides a general method for assessing the kinetic solubility of this compound in an aqueous buffer.

  • Materials:

    • 10 mM this compound in DMSO stock solution

    • Aqueous buffer of choice (e.g., PBS, pH 7.4)

    • 96-well microplate

    • Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance

  • Procedure:

    • Add a small volume of the DMSO stock solution to the wells of a 96-well plate.

    • Add the aqueous buffer to each well to achieve the desired final concentrations of this compound.

    • Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

    • Measure the light scattering using a nephelometer to detect any undissolved particles. Alternatively, for a direct UV assay, filter the solutions to remove precipitates and measure the UV absorbance of the filtrate.[13]

    • The concentration at which a significant increase in light scattering or a plateau in absorbance is observed represents the kinetic solubility limit.

Visualizations

Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors PPQ_581 This compound PPQ_581->MEK Inhibition Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Troubleshooting Workflow for this compound Precipitation Start Start: this compound Precipitation Observed Check_Concentration Is the final concentration too high? Start->Check_Concentration Reduce_Concentration Action: Reduce final working concentration Check_Concentration->Reduce_Concentration Yes Check_Solvent Is the final DMSO concentration <1%? Check_Concentration->Check_Solvent No End End: Solubility Optimized Reduce_Concentration->End Increase_Solvent Action: Cautiously increase co-solvent percentage. Include vehicle control. Check_Solvent->Increase_Solvent Yes Use_Intermediate_Dilution Action: Use an intermediate dilution step. Check_Solvent->Use_Intermediate_Dilution No Increase_Solvent->End Consider_Formulation Still Precipitating? Use_Intermediate_Dilution->Consider_Formulation Formulation_Strategies Action: Explore formulation strategies (e.g., surfactants, solid dispersions). Consider_Formulation->Formulation_Strategies Yes Consider_Formulation->End No Formulation_Strategies->End

References

preventing degradation of PPQ-581 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a hypothetical compound, "PPQ-581," for illustrative purposes. All data, protocols, and pathways are representative examples and should not be considered as factual data for any real-world compound.

This technical support center provides guidance on preventing the degradation of the experimental compound this compound in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: this compound is susceptible to degradation through several mechanisms. The primary factors are exposure to light (photodegradation), non-neutral pH conditions (acid and base-catalyzed hydrolysis), and elevated temperatures. Oxidative degradation can also occur in the presence of reactive oxygen species or certain metal ions.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To minimize degradation, this compound stock solutions should be stored at -20°C or colder in amber vials to protect from light. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: What solvents are recommended for preparing this compound solutions?

A3: For optimal stability, it is recommended to dissolve this compound in anhydrous, high-purity solvents such as DMSO or ethanol for stock solutions. For aqueous working solutions, use a buffered system within a pH range of 6.0-7.5, as this compound exhibits enhanced stability in this range. Avoid highly acidic or alkaline aqueous solutions.

Q4: Are there any known incompatibilities with common excipients or reagents?

A4: Avoid using excipients with strong oxidizing or reducing properties. Additionally, the presence of certain metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), has been observed to catalyze the oxidative degradation of this compound. The use of a chelating agent like EDTA may be considered in buffers if metal ion contamination is a concern.

Q5: What are the visual or analytical indicators of this compound degradation?

A5: Visual signs of degradation in solution may include a color change from colorless to a faint yellow or brown hue, or the formation of precipitates. Analytically, degradation can be detected by a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products in chromatographic analyses (e.g., HPLC-UV).

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound in solution.

Issue Possible Cause Recommended Action
Loss of Potency in Biological Assays Degradation of this compound in the assay medium.1. Prepare fresh working solutions of this compound immediately before use.2. Confirm the pH of the assay medium is within the stable range (pH 6.0-7.5).3. Protect the assay plates from light during incubation.4. Analyze the concentration and purity of the this compound solution using a stability-indicating method (see Experimental Protocols).
Appearance of Unknown Peaks in HPLC Chemical degradation of this compound.1. Review the solution preparation and storage procedures to identify potential exposure to light, non-optimal pH, or high temperatures.2. Perform forced degradation studies (see Experimental Protocols) to characterize the degradation products and their retention times.3. Ensure the analytical method is capable of resolving this compound from its degradants.
Color Change in Solution Formation of chromophoric degradation products.1. Immediately discard the discolored solution.2. Prepare a fresh solution following the recommended storage and handling guidelines.3. Investigate the cause of degradation, paying close attention to light exposure and solution pH.
Poor Reproducibility of Results Inconsistent stability of this compound across experiments.1. Standardize the protocol for solution preparation, including solvent type, pH, and storage conditions.2. Minimize the time between solution preparation and experimental use.3. Use aliquots from a single, well-characterized stock solution to reduce variability.

Quantitative Stability Data

The following tables summarize the stability of this compound under various stress conditions.

Table 1: pH-Dependent Stability of this compound in Aqueous Buffers at 25°C

pH% Remaining this compound (24 hours)% Remaining this compound (72 hours)
3.075.2%58.1%
5.092.8%85.4%
7.099.5%98.2%
9.088.6%79.3%

Table 2: Temperature-Dependent Stability of this compound in pH 7.4 Buffer

Temperature% Remaining this compound (48 hours)
4°C99.1%
25°C97.5%
40°C85.3%

Table 3: Photostability of this compound in pH 7.4 Buffer at 25°C

Condition% Remaining this compound (8 hours)
Dark Control99.8%
Exposed to Ambient Light94.2%
Exposed to UV Light (365 nm)71.5%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the this compound solution in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 10 µg/mL.

Visualizations

PPQ581 This compound Hydrolysis_Product_A Hydrolysis Product A (Acid-catalyzed) PPQ581->Hydrolysis_Product_A Low pH Hydrolysis_Product_B Hydrolysis Product B (Base-catalyzed) PPQ581->Hydrolysis_Product_B High pH Oxidation_Product Oxidation Product PPQ581->Oxidation_Product Oxidizing Agent / Metal Ions Photodegradation_Product Photodegradation Product PPQ581->Photodegradation_Product Light Exposure (UV/Visible)

Caption: Hypothetical degradation pathways of this compound.

Start Start: Prepare this compound Stock Solution Prepare_Samples Prepare Samples under Different Conditions (pH, Temp, Light) Start->Prepare_Samples Timepoints Incubate and Collect Samples at Timepoints (e.g., 0, 24, 48, 72h) Prepare_Samples->Timepoints Analysis Analyze Samples using Stability-Indicating HPLC-UV Method Timepoints->Analysis Quantify Quantify Peak Area of this compound and Degradation Products Analysis->Quantify Calculate Calculate % Remaining this compound Quantify->Calculate Report Report Stability Data Calculate->Report

Caption: Experimental workflow for this compound stability testing.

Start Issue: Inconsistent Experimental Results Check_Solution Is the this compound solution freshly prepared? Start->Check_Solution Prepare_Fresh Action: Prepare fresh solution immediately before use and re-run experiment. Check_Solution->Prepare_Fresh No Check_Storage Was the stock solution stored correctly? (-20°C, protected from light) Check_Solution->Check_Storage Yes New_Stock Action: Prepare a new stock solution from powder and characterize its purity. Check_Storage->New_Stock No Check_pH Is the pH of the working solution between 6.0 and 7.5? Check_Storage->Check_pH Yes Adjust_pH Action: Adjust the pH of the buffer system and remake the working solution. Check_pH->Adjust_pH No Check_Purity Analyze solution by HPLC. Are degradation peaks present? Check_pH->Check_Purity Yes Root_Cause Action: Investigate root cause of degradation (light, temp, contamination). Check_Purity->Root_Cause Yes No_Degradation No significant degradation detected. Investigate other experimental parameters. Check_Purity->No_Degradation No

Caption: Troubleshooting decision tree for this compound stability.

Technical Support Center: Enhancing PPQ-581 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with PPQ-581.

Introduction to this compound

This compound is an experimental anti-influenza agent that targets the viral nucleoprotein (NP).[1][2][3][4][5] Its mechanism of action involves the inhibition of viral protein synthesis and the blockade of the nuclear export of the viral ribonucleoprotein (RNP) complex.[1][2][4] An in vitro study has demonstrated that this compound can prevent virus-induced cytopathic effects with a 50% effective concentration (EC50) of 1 µM.[1][4] A known resistance mutation to this compound has been identified as S377G in the influenza A virus nucleoprotein.[1][3]

While specific in vivo efficacy and pharmacokinetic data for this compound are not extensively published, this guide draws upon data from mechanistically similar compounds and general principles of antiviral drug development to provide practical guidance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound targets the influenza A virus nucleoprotein (NP), a critical multifunctional protein in the viral life cycle.[1][3] By binding to NP, this compound is thought to induce the formation of non-functional higher-order oligomers, which interferes with viral protein synthesis and prevents the nuclear export of the viral ribonucleoprotein (RNP) complex.[1][2][4] This ultimately inhibits viral replication.

Q2: I am observing poor efficacy of this compound in my mouse model of influenza infection. What are the potential reasons?

A2: Poor in vivo efficacy can stem from several factors. These include suboptimal formulation leading to poor bioavailability, rapid metabolism and clearance of the compound, inadequate dosing regimen (dose and frequency), or the use of a viral strain that is less sensitive to the inhibitor. It is also crucial to ensure the timing of treatment initiation is appropriate for the infection model.

Q3: Are there known resistance mechanisms to this compound?

A3: Yes, a single amino acid substitution, S377G, in the viral nucleoprotein has been shown to confer resistance to this compound.[1][3] When analyzing treatment failures, it is advisable to sequence the NP gene from viral isolates to check for this mutation.

Q4: What are the recommended animal models for testing the in vivo efficacy of this compound?

A4: The most commonly used animal models for influenza virus research are mice and ferrets.[2][6][7] Mice are often used for initial efficacy testing due to their cost-effectiveness and the availability of research reagents.[6][7] Ferrets are considered a gold standard as they can be infected with human influenza strains without prior adaptation and exhibit human-like clinical symptoms, such as sneezing and lethargy.[1][6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or undetectable plasma concentrations of this compound Poor oral bioavailability due to low aqueous solubility.Reformulate this compound using solubility-enhancing excipients such as cyclodextrins, co-solvents (e.g., PEG400, DMSO), or lipid-based formulations.[8][9][10][11][12] Particle size reduction through micronization or nanocrystal formulation can also improve dissolution.[8][12]
Rapid metabolism.Consider co-administration with a metabolic inhibitor (use with caution and appropriate controls). Investigate alternative routes of administration, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, to bypass first-pass metabolism.
Lack of reduction in viral titers in the lungs Inadequate dose or dosing frequency.Perform a dose-response study to determine the optimal dose. Measure the pharmacokinetic profile of this compound to ensure that plasma concentrations are maintained above the EC50 value for a sufficient duration.
Timing of treatment initiation.In most influenza infection models, treatment is most effective when initiated early after infection. Initiate treatment prophylactically or within 24-48 hours post-infection.
Viral resistance.Sequence the nucleoprotein gene from viral isolates recovered from treated animals to check for the S377G mutation or other potential resistance-conferring mutations.[1][3]
High toxicity or adverse effects in treated animals Off-target effects of this compound.Reduce the dose and/or dosing frequency. If toxicity persists, consider derivatization of the compound to improve its therapeutic index.
Formulation-related toxicity.Evaluate the toxicity of the vehicle control in a separate group of animals. If the vehicle is the cause, explore alternative, less toxic formulation strategies.

Quantitative Data Summary

The following table summarizes in vitro and in vivo data for this compound and a related compound, PPQ-B, to provide a reference for expected efficacy.

Compound Assay Metric Value Reference
This compound In vitro anti-influenza activityEC501 µM[1][4]
PPQ-B In vivo mouse model (H1N1)Reduction in pulmonary viral titersSignificant[13]
PPQ-B In vivo mouse model (H1N1)Improved survival rateSignificant[13]

Experimental Protocols

General Protocol for In Vivo Efficacy Testing in a Mouse Model
  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Virus: Mouse-adapted influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1)).

  • Infection: Intranasal inoculation with a lethal dose (e.g., 5x LD50) of the virus in a volume of 50 µL.

  • Treatment:

    • Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).

    • Dosing: Administer this compound orally (p.o.) or intraperitoneally (i.p.) twice daily for 5-7 days.

    • Controls: Include a vehicle control group and a positive control group (e.g., oseltamivir).

  • Monitoring:

    • Record body weight and survival daily for 14 days.

    • On select days post-infection (e.g., days 3 and 6), euthanize a subset of mice from each group and collect lungs for viral titer determination (e.g., by TCID50 assay or qPCR).

  • Endpoints:

    • Percent survival.

    • Mean body weight change.

    • Lung viral titers.

    • Lung pathology (optional).

Visualizations

Signaling Pathway

G cluster_virus Influenza Virus Life Cycle Entry Viral Entry Uncoating Uncoating Entry->Uncoating Transcription_Replication Viral RNA Transcription & Replication (in Nucleus) Uncoating->Transcription_Replication Protein_Synthesis Viral Protein Synthesis (in Cytoplasm) Transcription_Replication->Protein_Synthesis RNP_Assembly RNP Assembly Protein_Synthesis->RNP_Assembly RNP_Export RNP Nuclear Export RNP_Assembly->RNP_Export Assembly_Budding Virion Assembly & Budding RNP_Export->Assembly_Budding PPQ581 This compound PPQ581->Protein_Synthesis Inhibits PPQ581->RNP_Export Inhibits NP Nucleoprotein (NP) PPQ581->NP Binds to G cluster_setup Experimental Setup Animal_Model Select Animal Model (e.g., BALB/c mice) Infection Infect Animals (Intranasal Inoculation) Animal_Model->Infection Virus_Preparation Prepare Viral Stock (e.g., H1N1) Virus_Preparation->Infection Compound_Formulation Formulate this compound Treatment Administer this compound (e.g., Oral Gavage) Compound_Formulation->Treatment Infection->Treatment Monitoring Daily Monitoring (Body Weight, Survival) Treatment->Monitoring Sample_Collection Euthanasia & Lung Collection Monitoring->Sample_Collection Analysis Analyze Endpoints (Viral Titers, Pathology) Sample_Collection->Analysis G Start Poor In Vivo Efficacy Observed? Check_PK Plasma Concentration Adequate? Start->Check_PK Check_Dose Dose & Frequency Optimal? Check_PK->Check_Dose Yes Formulation Action: Reformulate for Improved Bioavailability Check_PK->Formulation No Check_Resistance Viral Resistance Present? Check_Dose->Check_Resistance Yes Dose_Adjustment Action: Optimize Dosing Regimen Check_Dose->Dose_Adjustment No Sequence_NP Action: Sequence Viral Nucleoprotein Gene Check_Resistance->Sequence_NP Yes Efficacy Efficacy Achieved Formulation->Efficacy Dose_Adjustment->Efficacy Sequence_NP->Efficacy

References

Technical Support Center: Investigating Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific information regarding a molecule designated "PPQ-581" is publicly available in the reviewed scientific literature. The following technical support guide is a generalized framework designed to assist researchers in identifying and troubleshooting potential off-target effects of novel small molecule inhibitors. This guide provides frequently asked questions (FAQs), troubleshooting advice, and standardized protocols to help researchers, scientists, and drug development professionals navigate the complexities of off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A: Off-target effects occur when a small molecule inhibitor interacts with unintended biological molecules in addition to its primary target. These unintended interactions can lead to a range of issues, including misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting. Understanding and mitigating off-target effects is a critical step in drug discovery and development to ensure both the efficacy and safety of a potential therapeutic.

Q2: I'm observing a cellular phenotype that is inconsistent with the known function of the intended target. Could this be due to off-target effects?

A: It is possible. Discrepancies between the observed phenotype and the expected outcome based on the target's known function are a common indicator of potential off-target activity. It is crucial to perform experiments to rule out other possibilities and to directly test for off-target engagement.

Q3: What are the initial steps I should take to investigate potential off-target effects?

A: A multi-pronged approach is recommended:

  • Confirm On-Target Engagement: Use a direct binding assay or a cellular thermal shift assay (CETSA) to verify that your compound interacts with the intended target in a cellular context.

  • Use a Structurally Unrelated Inhibitor: If available, use an inhibitor with a different chemical scaffold that targets the same protein. If this compound does not produce the same phenotype, it strengthens the hypothesis of off-target effects for your initial molecule.

  • Perform a Dose-Response Analysis: Compare the concentration of your compound required to engage the target with the concentration that produces the cellular phenotype. A significant difference in these potencies can suggest that the phenotype is driven by an off-target interaction.

Troubleshooting Guide

Issue Possible Cause Suggested Solution Expected Outcome
Observed phenotype is inconsistent with target's known function. Off-target effectsPerform a rescue experiment by overexpressing the intended target.If the phenotype is due to on-target effects, overexpression should rescue or diminish the phenotype. If it persists, off-target effects are likely.
Use siRNA or CRISPR to knock down the intended target.If knockdown of the target phenocopies the effect of the inhibitor, it supports on-target action. If not, it suggests off-target effects.
Compound shows cellular toxicity at concentrations needed for target inhibition. Off-target toxicityScreen the compound against a panel of known toxicity-related targets (e.g., hERG, various CYPs).Identification of interactions with proteins known to cause toxicity.
Perform a counter-screen in a cell line that does not express the intended target.If toxicity persists in the absence of the target, it is likely due to off-target effects.
Inconsistent results across different cell lines. Cell-type specific off-targetsCharacterize the expression levels of the intended target and potential off-targets in the different cell lines.Correlation between the observed phenotype and the expression of a specific off-target can help identify the unintended interaction.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to assess the binding of a small molecule to its target in intact cells.[1][2][3][4][5] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Methodology:

  • Cell Treatment: Treat cultured cells with your small molecule inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate soluble proteins from aggregated proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Workflow for CETSA:

A Treat cells with compound B Heat cell lysates at various temperatures A->B C Separate soluble and aggregated proteins B->C D Quantify soluble target protein C->D E Generate melting curves D->E

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol 2: Kinase Selectivity Profiling

If your small molecule is a kinase inhibitor, assessing its selectivity across the kinome is essential to identify potential off-target kinases.[6][7][8][9]

Methodology:

  • Compound Submission: Submit your compound to a commercial kinase screening service or perform the screen in-house if the platform is available.

  • Assay Format: These services typically use biochemical assays (e.g., radiometric, fluorescence-based) to measure the inhibitory activity of your compound against a large panel of purified kinases.

  • Data Analysis: The results are usually provided as the percent inhibition at a fixed concentration or as IC50 values for a subset of kinases. This data allows you to visualize the selectivity profile of your compound.

Data Presentation: Kinase Selectivity Panel Results (Hypothetical Data)

Kinase Target % Inhibition at 1 µM IC50 (nM)
Intended Target 9550
Off-Target Kinase 185200
Off-Target Kinase 2601500
Off-Target Kinase 310>10000

Logical Flow for Addressing Off-Target Kinase Activity:

A Kinase Panel Screening B Identify Off-Target Hits A->B C Validate in Cellular Assays B->C D Structure-Activity Relationship (SAR) to improve selectivity C->D E Use as a tool compound for the off-target? C->E

Caption: Strategy for handling off-target kinase hits.

Protocol 3: Proteome-Wide Off-Target Identification using Mass Spectrometry

For an unbiased identification of off-target proteins, proteomic approaches can be employed.

Methodology:

  • Affinity Chromatography: Immobilize your compound on a solid support (e.g., beads) to create an affinity matrix.

  • Protein Pulldown: Incubate the affinity matrix with cell lysate to capture proteins that bind to your compound.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides.

  • Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.

  • Data Analysis: Compare the proteins pulled down by your compound to those captured by control beads to identify specific interactors.

Workflow for Affinity Chromatography-Mass Spectrometry:

A Immobilize compound on beads B Incubate with cell lysate A->B C Wash to remove non-specific binders B->C D Elute bound proteins C->D E Identify proteins by LC-MS/MS D->E

References

PPQ-581 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a hypothetical compound, PPQ-581, and is intended to serve as a representative example of a technical support document for experimental controls and best practices.

This compound is a selective inhibitor of the Pro-inflammatory Pathway Kinase (PPK), a critical enzyme in the cellular inflammatory response. This guide provides troubleshooting information and best practices for using this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, ATP-competitive inhibitor of PPK. By binding to the kinase domain of PPK, it prevents the phosphorylation of downstream target proteins, thereby blocking the pro-inflammatory signaling cascade.

Q2: What is the recommended solvent for reconstituting this compound?

A2: this compound is soluble in DMSO at concentrations up to 100 mM. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in a cell culture medium to the final working concentration. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced artifacts.

Q3: How should I store this compound?

A3: Store the lyophilized powder at -20°C. Once reconstituted in DMSO, aliquot the stock solution into smaller volumes and store at -80°C to minimize freeze-thaw cycles.

Q4: What is the stability of this compound in solution?

A4: this compound is stable for at least 6 months when stored as a frozen stock solution in DMSO at -80°C. At working concentrations in aqueous media, it is recommended to use the solution within 24 hours.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results between experiments 1. Variability in cell passage number. 2. Inconsistent incubation times. 3. Freeze-thaw cycles of this compound stock.1. Use cells within a consistent and narrow passage number range. 2. Ensure precise timing for all incubation steps. 3. Aliquot the stock solution to avoid repeated freezing and thawing.
High background signal in assays 1. Contamination of cell culture. 2. Non-specific binding of antibodies. 3. High concentration of DMSO.1. Regularly test for mycoplasma and other contaminants. 2. Include appropriate isotype controls and optimize antibody concentrations. 3. Ensure the final DMSO concentration is below 0.1%.
No observable effect of this compound 1. Incorrect dosage. 2. Degradation of the compound. 3. Cell line is not responsive to PPK inhibition.1. Perform a dose-response experiment to determine the optimal concentration. 2. Use a fresh aliquot of this compound. 3. Confirm PPK expression and activity in your cell line.

Experimental Protocols

Protocol: Western Blot for Phospho-PPK Substrate

This protocol describes how to measure the inhibition of PPK activity by this compound by quantifying the phosphorylation of a downstream substrate.

  • Cell Culture and Treatment:

    • Plate cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for 1 hour.

    • Stimulate the cells with a known PPK activator (e.g., 10 ng/mL of cytokine) for 30 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Western Blotting:

    • Load 20 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated PPK substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Quantitative Data

Table 1: Dose-Response of this compound on PPK Activity

This compound Concentration (nM)% Inhibition of PPK Activity
0.115.2
148.9
1085.1
10098.6

Table 2: Cytotoxicity of this compound

This compound Concentration (nM)% Cell Viability
199.5
1098.2
10097.1
100075.4

Visualizations

PPQ_581_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor PPK PPK Receptor->PPK Substrate Substrate PPK->Substrate P pSubstrate p-Substrate Gene_Expression Inflammatory Gene Expression pSubstrate->Gene_Expression PPQ581 This compound PPQ581->PPK Inhibition

Caption: this compound inhibits the PPK signaling pathway.

Experimental_Workflow Start Start Cell_Seeding Seed Cells Start->Cell_Seeding Pre_treatment Pre-treat with this compound Cell_Seeding->Pre_treatment Stimulation Stimulate with Cytokine Pre_treatment->Stimulation Cell_Lysis Lyse Cells Stimulation->Cell_Lysis Protein_Quantification Quantify Protein Cell_Lysis->Protein_Quantification Western_Blot Western Blot Protein_Quantification->Western_Blot Data_Analysis Analyze Data Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound efficacy.

Technical Support Center: Strategies for Minimizing Cytotoxicity of Experimental Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "PPQ-581" is not publicly available. This guide provides general strategies, protocols, and troubleshooting advice for researchers to assess and minimize the cytotoxicity of experimental small molecules.

Frequently Asked Questions (FAQs)

Q1: My compound is showing high cytotoxicity across all cell lines, even at low concentrations. What should I do first?

A1: High, non-specific cytotoxicity can stem from several factors. First, verify the purity and stability of your compound stock. Impurities or degradation products can be highly toxic. Second, re-evaluate the final concentration of your solvent (e.g., DMSO), as it can be toxic to cells, typically at concentrations above 0.5%.[1] If these are ruled out, the compound may have a general mechanism of toxicity, such as membrane disruption or mitochondrial poisoning.

Q2: How can I distinguish between on-target (desired) and off-target (unwanted) cytotoxicity?

A2: This is a critical step in drug development. A common strategy is to use a panel of cell lines with varying expression levels of the intended target. If the cytotoxicity correlates with the target expression, it is likely an on-target effect. Additionally, you can perform rescue experiments by overexpressing the target or competitive displacement with a known ligand to see if the cytotoxic effect is diminished.

Q3: What are the most common experimental artifacts that can lead to false-positive cytotoxicity results?

A3: Several factors can lead to inaccurate cytotoxicity readings:

  • High cell density: Can lead to nutrient depletion and cell death, independent of the compound.[2]

  • Contamination: Mycoplasma or bacterial contamination can severely impact cell health.

  • Compound interference: Some compounds can directly interact with assay reagents. For example, a compound that is a strong reducing agent can directly convert MTT, leading to a false viability signal.

  • Solvent effects: As mentioned, the vehicle for your compound (e.g., DMSO) can be cytotoxic at higher concentrations.[1]

Q4: Can changing the formulation of my compound help reduce its cytotoxicity?

A4: Yes, formulation strategies can significantly impact a drug's safety profile. Encapsulating the compound in nanoparticles or liposomes can control its release and potentially improve its therapeutic index by targeting specific tissues or cells, thereby reducing systemic toxicity.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during your in vitro cytotoxicity experiments.

Problem Possible Cause Recommended Solution
High variability between replicate wells Uneven cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and avoid using the outer wells of the plate, which are prone to evaporation.
Low absorbance/fluorescence signal in all wells (including controls) Low cell number, incorrect assay buffer, or expired reagents.Optimize the initial cell seeding density.[2] Double-check all reagent and buffer preparations and ensure they are within their expiration dates.
High background signal in "no cell" control wells Media components (e.g., phenol red) interfering with the assay, or microbial contamination.Use a culture medium without phenol red for the assay.[4] Always visually inspect your cultures for any signs of contamination.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells).The MTT assay measures metabolic activity, which can be low in both dead and non-proliferating cells.[5] An LDH assay, which measures membrane integrity, is a more direct measure of cell death.[4][6] It is advisable to use multiple assays to get a complete picture.

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Your cell line of interest and complete culture medium

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of your compound. Include vehicle-only and no-treatment controls.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Measuring Cytotoxicity using LDH Release Assay

This assay quantifies the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[4][6]

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plates

  • Your cell line of interest and complete culture medium

Procedure:

  • Prepare your 96-well plate with cells and compound treatments as described in the MTT protocol.

  • Include control wells for: no cells (medium only), no treatment (spontaneous LDH release), and maximum LDH release (cells lysed with a detergent provided in the kit).[4]

  • Incubate the plate for the desired exposure period.

  • After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubate at room temperature for the time specified in the kit's instructions, protected from light.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance readings of your samples relative to the controls.

Protocol 3: Distinguishing Apoptosis from Necrosis using Annexin V/PI Staining

This flow cytometry-based assay helps to determine the pathway of cell death.

Materials:

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Culture and treat cells with your compound for the desired duration.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the cells by flow cytometry. The cell populations will be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment A 1. Cell Seeding & Adherence B 2. Compound Treatment (Dose-Response) A->B C 3. Incubation (e.g., 24, 48, 72h) B->C D 4. Cytotoxicity Assay C->D E 5. Data Analysis (IC50 Calculation) D->E F High Cytotoxicity Detected? E->F G Mechanism of Death Assay (e.g., Annexin V/PI) F->G Yes I Proceed with Further Studies F->I No H Optimize Formulation or Modify Compound Structure G->H

Caption: A logical workflow for assessing and mitigating compound-induced cytotoxicity.

G cluster_pathway Hypothetical Drug-Induced Apoptosis Pathway Drug This compound (Hypothetical Compound) Mito Mitochondrial Stress Drug->Mito Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway induced by a hypothetical cytotoxic compound.

G cluster_troubleshooting Troubleshooting Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed CheckPurity Compound Purity & Stability OK? Start->CheckPurity CheckSolvent Solvent Concentration < 0.5%? CheckPurity->CheckSolvent Yes FixPurity Synthesize Fresh Batch / Store Properly CheckPurity->FixPurity No CheckContamination Cell Culture Free of Contamination? CheckSolvent->CheckContamination Yes FixSolvent Reduce Solvent Concentration CheckSolvent->FixSolvent No CheckAssay Assay Interference Ruled Out? CheckContamination->CheckAssay Yes FixContamination Use Fresh, Tested Cells CheckContamination->FixContamination No Conclusion Likely On-Target or Off-Target Effect CheckAssay->Conclusion Yes FixAssay Use an Orthogonal Assay CheckAssay->FixAssay No

Caption: A decision tree for troubleshooting the root cause of unexpected cytotoxicity results in vitro.

References

refining PPQ-581 treatment protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the novel p38 MAPK inhibitor, PPQ-581.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent Inhibition of p38 Phosphorylation 1. Reagent Instability: this compound may have degraded due to improper storage. 2. Cellular Health: Cells may be unhealthy or stressed, leading to variable signaling responses. 3. Assay Variability: Inconsistent incubation times, temperatures, or reagent concentrations.1. Verify Storage: Ensure this compound is stored at -20°C, protected from light and moisture. Prepare fresh stock solutions. 2. Assess Cell Viability: Perform a cell viability assay (e.g., Trypan Blue or MTT) prior to the experiment. Ensure consistent cell passage number and confluency. 3. Standardize Protocol: Adhere strictly to the experimental protocol. Use a positive control (e.g., a known p38 inhibitor) and a negative control (vehicle).
Unexpected Off-Target Effects Observed 1. High Concentration: this compound concentration may be too high, leading to non-specific binding. 2. Contamination: Cell culture or reagents may be contaminated.1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal, lowest effective concentration. 2. Check for Contamination: Regularly test cell cultures for mycoplasma. Use sterile techniques and fresh reagents.
Low Solubility in Aqueous Media 1. Compound Properties: this compound is hydrophobic and may precipitate in aqueous buffers. 2. Incorrect Solvent: The initial solvent may not be appropriate for the final dilution.1. Use of Solubilizing Agents: Prepare stock solutions in an appropriate organic solvent like DMSO. For final dilutions in aqueous media, consider using a carrier protein (e.g., BSA) or a non-ionic surfactant (e.g., Pluronic F-68). 2. Test Solvents: Consult the compound's datasheet for recommended solvents. Test small aliquots for solubility before preparing large volumes.
High Background Signal in Kinase Assay 1. Non-specific Antibody Binding: Primary or secondary antibodies may be cross-reacting. 2. Insufficient Washing: Inadequate washing steps can lead to residual unbound antibodies.1. Optimize Antibody Dilution: Titrate antibodies to determine the optimal concentration that minimizes background. 2. Increase Wash Steps: Increase the number and duration of wash steps in your immunoassay protocol.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, ATP-competitive inhibitor of the p38 mitogen-activated protein kinase (MAPK). It specifically targets the alpha and beta isoforms of p38, thereby blocking the phosphorylation of downstream substrates like MK2 and ATF2. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and TNF-α.

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. For working solutions, dilute the DMSO stock in your desired cell culture medium or assay buffer immediately before use.

Q3: What is the recommended concentration range for cell-based assays?

A3: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. We recommend starting with a dose-response experiment ranging from 0.1 µM to 10 µM to determine the EC50 for your specific system.

Q4: Can this compound be used in in vivo studies?

A4: Yes, this compound has demonstrated oral bioavailability in preclinical models. However, appropriate formulation and vehicle selection are crucial for effective delivery. Please refer to relevant preclinical pharmacology literature for guidance on dosing and administration routes.

Q5: Are there any known off-target effects of this compound?

A5: At concentrations below 1 µM, this compound is highly selective for p38α/β. At higher concentrations (>10 µM), some minor off-target activity on other kinases in the MAPK family, such as JNK, has been observed. It is advisable to perform counter-screening if off-target effects are a concern for your experiment.

Experimental Protocols

Protocol 1: Western Blot Analysis of p38 MAPK Phosphorylation
  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) at a density of 1x10^6 cells/well in a 6-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

  • Stimulation: Stimulate the cells with a p38 activator, such as Lipopolysaccharide (LPS) at 1 µg/mL, for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.

Protocol 2: ELISA for IL-1β Secretion
  • Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with this compound and LPS as described in the Western Blot protocol, but extend the LPS stimulation time to 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA Procedure: Perform the ELISA for IL-1β according to the manufacturer's instructions (e.g., R&D Systems, eBioscience).

  • Data Analysis: Create a standard curve using the provided IL-1β standards. Determine the concentration of IL-1β in the samples by interpolating from the standard curve.

Quantitative Data Summary

Parameter Value Experimental System
IC50 (p38α Kinase Assay) 50 nMCell-free enzymatic assay
EC50 (LPS-induced TNF-α) 250 nMRAW 264.7 macrophages
EC50 (LPS-induced IL-1β) 300 nMHuman PBMCs
Cellular Toxicity (CC50) > 25 µMHEK293 cells

Diagrams

G cluster_0 Troubleshooting Workflow: Inconsistent Inhibition Start Start: Inconsistent Results CheckStorage Check this compound Storage (-20°C, protected from light) Start->CheckStorage CheckCells Assess Cell Viability (Trypan Blue / MTT) CheckStorage->CheckCells Storage OK CheckProtocol Review Protocol Execution (Incubation, Concentrations) CheckCells->CheckProtocol Cells Healthy UseControls Include Positive/Negative Controls CheckProtocol->UseControls Protocol Consistent Resolved Issue Resolved UseControls->Resolved Controls Validate Assay

Caption: Troubleshooting workflow for inconsistent experimental results.

G LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates PPQ581 This compound PPQ581->p38 inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) MK2->Cytokines promotes synthesis

Caption: this compound inhibits the p38 MAPK signaling pathway.

G cluster_workflow Experimental Workflow: Western Blot A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE & PVDF Transfer B->C D 4. Immunoblotting (Primary & Secondary Ab) C->D E 5. ECL Detection & Imaging D->E

Caption: Workflow for Western Blot analysis of p38 phosphorylation.

Validation & Comparative

Lenvatinib plus Pembrolizumab (KEYNOTE-581/CLEAR Trial): A Comparative Guide for Advanced Renal Cell Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the efficacy and mechanism of action of the combination therapy Lenvatinib and Pembrolizumab versus Sunitinib for the first-line treatment of advanced renal cell carcinoma (RCC), based on the pivotal Phase 3 KEYNOTE-581/CLEAR trial.

Mechanism of Action

The combination of Lenvatinib and Pembrolizumab leverages two distinct and complementary anti-cancer mechanisms.

Lenvatinib is a multi-kinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor (FGF) receptors (FGFR1, FGFR2, FGFR3, and FGFR4), platelet-derived growth factor receptor alpha (PDGFRα), and the KIT and RET proto-oncogenes. By inhibiting these pathways, Lenvatinib disrupts tumor angiogenesis (the formation of new blood vessels that supply tumors with nutrients and oxygen) and tumor cell proliferation.

Pembrolizumab is a humanized monoclonal antibody that acts as an immune checkpoint inhibitor. It blocks the interaction between the programmed cell death protein 1 (PD-1) receptor on T-cells and its ligands, PD-L1 and PD-L2, which are often overexpressed on cancer cells. This blockade restores the ability of the immune system, specifically T-cells, to recognize and attack tumor cells.

Preclinical models suggest a synergistic effect, where Lenvatinib's modulation of the tumor microenvironment may enhance the anti-tumor activity of Pembrolizumab.

Signaling Pathways

The following diagram illustrates the key signaling pathways targeted by Lenvatinib and Pembrolizumab.

Signaling_Pathways cluster_Lenvatinib Lenvatinib Targets cluster_Pembrolizumab Pembrolizumab Target cluster_TumorCell Tumor Cell cluster_Downstream Downstream Effects VEGFR VEGFR1/2/3 Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis FGFR FGFR1-4 Proliferation Tumor Cell Proliferation FGFR->Proliferation PDGFRa PDGFRα PDGFRa->Proliferation KIT_RET KIT/RET KIT_RET->Proliferation PD1 PD-1 on T-cell Tcell_Activation T-cell Activation PD1->Tcell_Activation Inhibits PDL1 PD-L1/L2 PDL1->PD1 Inhibits Tumor_Immunity Anti-Tumor Immunity Tcell_Activation->Tumor_Immunity Lenvatinib_node Lenvatinib Lenvatinib_node->VEGFR Inhibits Lenvatinib_node->FGFR Inhibits Lenvatinib_node->PDGFRa Inhibits Lenvatinib_node->KIT_RET Inhibits Pembrolizumab_node Pembrolizumab Pembrolizumab_node->PD1 Blocks Experimental_Workflow cluster_Screening Patient Screening cluster_Randomization Randomization cluster_Treatment Treatment Arms cluster_FollowUp Follow-up & Assessment cluster_Endpoints Endpoints Analysis Eligibility Assess Eligibility Criteria (Advanced clear-cell RCC, treatment-naive) Randomize Randomize (1:1:1) Eligibility->Randomize ArmA Lenvatinib + Pembrolizumab Randomize->ArmA ArmB Lenvatinib + Everolimus Randomize->ArmB ArmC Sunitinib Randomize->ArmC Tumor_Assessment Tumor Assessment (RECIST v1.1) ArmA->Tumor_Assessment Survival_Monitoring Survival Monitoring ArmA->Survival_Monitoring Safety_Monitoring Safety Monitoring ArmA->Safety_Monitoring ArmB->Tumor_Assessment ArmB->Survival_Monitoring ArmB->Safety_Monitoring ArmC->Tumor_Assessment ArmC->Survival_Monitoring ArmC->Safety_Monitoring PFS_Analysis Progression-Free Survival (Primary) Tumor_Assessment->PFS_Analysis ORR_Analysis Objective Response Rate (Secondary) Tumor_Assessment->ORR_Analysis OS_Analysis Overall Survival (Secondary) Survival_Monitoring->OS_Analysis

A Comparative Guide to EGFR Tyrosine Kinase Inhibitors: Osimertinib vs. Gefitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action, inhibitory activity, and resistance profiles of two prominent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs): the third-generation Osimertinib and the first-generation Gefitinib. The information presented is supported by experimental data to aid in research and development decisions.

Mechanism of Action: A Tale of Two Inhibitors

Both Osimertinib and Gefitinib are ATP-competitive inhibitors that target the tyrosine kinase domain of EGFR, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][2] However, their specific binding mechanisms and selectivity profiles differ significantly, leading to distinct clinical activities.

Gefitinib , a first-generation EGFR TKI, reversibly binds to the ATP-binding site of EGFR. It is most effective against tumors harboring activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[3] A major limitation of Gefitinib is the development of acquired resistance, most commonly through the emergence of the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[4][5][6] This mutation increases the affinity of the kinase for ATP, sterically hindering the binding of Gefitinib.[3][7]

Osimertinib , a third-generation EGFR TKI, was specifically designed to overcome this resistance.[8] It forms an irreversible covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[7][9] This irreversible binding allows it to potently inhibit EGFR variants with the T790M resistance mutation.[7][8] Furthermore, Osimertinib exhibits high selectivity for mutant EGFR over wild-type (WT) EGFR, which is believed to contribute to its favorable safety profile.[9][10]

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Osimertinib and Gefitinib against various EGFR mutations, demonstrating their differential potency.

EGFR Mutation StatusOsimertinib IC50 (nM)Gefitinib IC50 (nM)Cell Lines Tested (Examples)
Activating Mutations
Exon 19 Deletion (del19)~1-15~13-77PC-9, HCC827
L858R~10-20~3-100H3255
Resistance Mutations
T790M (L858R background)<15>4000H1975
T790M (del19 background)<15>4000PC-9VanR
Wild-Type EGFR ~200-500~100-2000A549, H1650

Note: IC50 values are approximate and can vary based on the specific cell line and assay conditions. Data compiled from multiple sources.[10][11][12][13][14][15][16]

Signaling Pathway Inhibition

The binding of Osimertinib or Gefitinib to the EGFR kinase domain prevents its autophosphorylation and subsequent activation of downstream signaling cascades that drive tumor growth and survival. The diagram below illustrates the canonical EGFR signaling pathway and the points of inhibition by these TKIs.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Binds Inhibitor Osimertinib or Gefitinib Inhibitor->EGFR Inhibits (ATP-competitive)

Figure 1. Simplified EGFR signaling pathway and TKI inhibition point.

Mechanisms of Resistance

While Osimertinib effectively targets the T790M mutation, resistance can still emerge through various on-target and off-target mechanisms.

  • On-target resistance to Osimertinib often involves the acquisition of a tertiary mutation in the EGFR gene, most commonly C797S.[7][17] This mutation alters the covalent binding site of Osimertinib, rendering it ineffective.

  • Off-target resistance mechanisms involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling.[4] These can include amplification of MET or HER2, or mutations in downstream effectors like BRAF or PIK3CA.[4][8]

The diagram below outlines the logical progression of resistance to first and third-generation EGFR TKIs.

Resistance_Pathway Start EGFR-Mutant NSCLC (e.g., del19, L858R) Gefitinib_Tx Treatment with Gefitinib (1st-Gen TKI) Start->Gefitinib_Tx T790M Acquired Resistance: EGFR T790M Mutation Gefitinib_Tx->T790M ~50-60% of cases Osimertinib_Tx Treatment with Osimertinib (3rd-Gen TKI) T790M->Osimertinib_Tx C797S On-Target Resistance: EGFR C797S Mutation Osimertinib_Tx->C797S Bypass Off-Target Resistance: (e.g., MET Amplification) Osimertinib_Tx->Bypass

Figure 2. Acquired resistance pathways in EGFR-mutant NSCLC.

Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the IC50 value of a kinase inhibitor using a luminescence-based assay that measures ATP consumption.

Objective: To quantify the concentration of an inhibitor (e.g., Osimertinib, Gefitinib) required to inhibit 50% of the activity of a specific EGFR kinase variant.

Materials:

  • Recombinant human EGFR protein (wild-type or mutant variant)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT)

  • ATP solution

  • Poly-Glu-Tyr (4:1) or other suitable peptide substrate

  • Test compounds (Osimertinib, Gefitinib) serially diluted in DMSO

  • Luminescence-based kinase activity assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes

  • Plate-reading luminometer

Workflow:

Kinase_Assay_Workflow A 1. Prepare Reagents - Serially dilute inhibitor - Prepare kinase/substrate mix - Prepare ATP solution B 2. Plate Setup - Add inhibitor dilutions to wells - Add kinase/substrate mix A->B C 3. Pre-incubation - Incubate plate at room temp (e.g., 10-20 minutes) B->C D 4. Initiate Reaction - Add ATP to all wells - Mix and incubate C->D E 5. Stop Reaction & Deplete ATP - Add ADP-Glo™ Reagent D->E F 6. Signal Generation - Add Kinase Detection Reagent - Incubate to convert ADP to ATP and generate luminescent signal E->F G 7. Read Plate - Measure luminescence on a plate reader F->G H 8. Data Analysis - Plot luminescence vs. inhibitor concentration - Calculate IC50 value G->H

Figure 3. Workflow for a luminescence-based kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test inhibitor in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.

  • Reaction Setup:

    • Add a small volume (e.g., 2.5 µL) of each inhibitor dilution to the wells of a microplate. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).

    • Prepare a master mix of the kinase enzyme and substrate in the appropriate assay buffer.

    • Add the kinase/substrate mix (e.g., 5 µL) to each well.

  • Pre-incubation: Incubate the plate at room temperature for 10-20 minutes to allow the inhibitor to bind to the kinase.

  • Kinase Reaction Initiation:

    • Prepare the ATP solution at the desired concentration (often at or near the Km for the specific kinase).

    • Add the ATP solution (e.g., 2.5 µL) to all wells to start the reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Signal Detection (using ADP-Glo™ as an example): [18]

    • Stop the kinase reaction by adding ADP-Glo™ Reagent (e.g., 10 µL), which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent (e.g., 20 µL) to convert the ADP generated by the kinase reaction back to ATP and simultaneously catalyze a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

This guide provides a foundational comparison of Osimertinib and Gefitinib. For further in-depth analysis, researchers are encouraged to consult the primary literature and conduct experiments tailored to their specific research questions.

References

Comparative Analysis of Pyridoquinoxaline Derivatives and Similar Molecules in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the performance, mechanisms, and experimental evaluation of pyridoquinoxaline-based anticancer agents.

The quest for novel and effective anticancer therapeutics has led to the exploration of a diverse range of heterocyclic compounds. Among these, the pyridoquinoxaline scaffold has emerged as a promising framework for the development of potent oncological drugs. These molecules, along with similar quinoxaline derivatives, have demonstrated significant activity against various cancer cell lines, operating through multiple mechanisms of action. This guide provides a comparative analysis of these compounds, supported by experimental data, detailed protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Performance and Cytotoxicity

Pyridoquinoxaline and quinoxaline derivatives have been the subject of numerous studies to evaluate their cytotoxic effects on cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, and the data reveals a range of potencies across different molecular structures and cancer cell lines.

Several studies have highlighted the potent anti-proliferative effects of specific quinoxaline compounds. For instance, in a study evaluating a series of quinoxaline derivatives, compounds III and IV demonstrated significant cytotoxicity against prostate cancer cells (PC-3) with IC50 values of 4.11 µM and 2.11 µM, respectively. Another investigation focusing on 2,4-disubstituted benzo[g]quinoxaline molecules found that a specific derivative, compound 3, exhibited an IC50 value of 2.89 µM against the breast cancer cell line MCF-7. Furthermore, a separate series of 3-(methylquinoxalin-2-yl)amino derivatives, specifically compounds VIId, VIIIc, and VIIIe, were found to be active against the HCT116 colon cancer cell line, with IC50 values of 7.8, 2.5, and 8.4 µM, respectively. Within the 3-(chloroquinoxalin-2-yl)amino group, compound XVa also showed marked activity against HCT116 cells with an IC50 of 4.4 µM.

Below is a summary of the reported cytotoxic activities of selected pyridoquinoxaline and quinoxaline derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound IIIPC-3 (Prostate)4.11
Compound IVPC-3 (Prostate)2.11
Compound 3MCF-7 (Breast)2.89
Compound VIIdHCT116 (Colon)7.8
Compound VIIIcHCT116 (Colon)2.5
Compound VIIIeHCT116 (Colon)8.4
Compound XVaHCT116 (Colon)4.4
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10)MKN 45 (Gastric)0.073

Mechanisms of Action

The anticancer activity of pyridoquinoxaline derivatives is often attributed to their ability to interfere with fundamental cellular processes required for cancer cell proliferation and survival. Two of the most well-documented mechanisms are the inhibition of topoisomerase II and the modulation of P-glycoprotein (P-gp) activity to overcome multidrug resistance.

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme that alters DNA topology, playing a vital role in DNA replication, transcription, and chromosome segregation. Its inhibition leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis. Several quinoxaline-based compounds have been identified as potent topoisomerase II inhibitors. The inhibition of this enzyme is a key mechanism driving the cytotoxic effects observed in cancer cells. This process often leads to the activation of the p53 tumor suppressor protein and the modulation of the Bcl-2 family of proteins, tipping the balance towards pro-apoptotic signals and resulting in programmed cell death.

Topoisomerase_II_Inhibition_Pathway Pyridoquinoxaline Derivative Pyridoquinoxaline Derivative Topoisomerase II Topoisomerase II Pyridoquinoxaline Derivative->Topoisomerase II Inhibits DNA Strand Breaks DNA Strand Breaks Topoisomerase II->DNA Strand Breaks Induces p53 Activation p53 Activation DNA Strand Breaks->p53 Activation Bcl-2 Downregulation Bcl-2 Downregulation p53 Activation->Bcl-2 Downregulation Apoptosis Apoptosis Bcl-2 Downregulation->Apoptosis

Caption: Mechanism of apoptosis induction by Topoisomerase II inhibition.

P-glycoprotein Inhibition and Reversal of Multidrug Resistance

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the overexpression of the drug efflux transporter P-glycoprotein (P-gp) is a common underlying mechanism. P-gp actively pumps a wide range of chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and efficacy. A recent study has explored a series of novel pyridoquinoxaline-based derivatives as P-gp inhibitors. One derivative, designated as 10d, was identified as a potent and selective inhibitor of P-gp, demonstrating the potential of this class of molecules to reverse MDR when co-administered with standard chemotherapeutic drugs.

Pgp_Inhibition_Mechanism cluster_cell Cancer Cell Chemotherapeutic Drug (Out) Chemotherapeutic Drug (Out) P-gp P-glycoprotein (P-gp) Chemotherapeutic Drug (Out)->P-gp Efflux Chemotherapeutic Drug (In) Chemotherapeutic Drug (In) Cellular Target Cellular Target Chemotherapeutic Drug (In)->Cellular Target Cytotoxicity Cytotoxicity Cellular Target->Cytotoxicity Pyridoquinoxaline Derivative Pyridoquinoxaline Derivative Pyridoquinoxaline Derivative->P-gp Inhibits

Caption: Reversal of multidrug resistance via P-glycoprotein inhibition.

Experimental Protocols

The evaluation of pyridoquinoxaline derivatives and similar molecules relies on a set of well-established in vitro assays. The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., pyridoquinoxaline derivatives) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a dark blue formazan product.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Topoisomerase II Inhibition Assay (kDNA Decatenation)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Protocol:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing 10x topoisomerase II reaction buffer, ATP, and kDNA substrate. Add the test compound at various concentrations or a vehicle control.

  • Enzyme Addition: Add purified human topoisomerase II enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes to allow for the decatenation reaction to occur.

  • Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Catenated kDNA will remain in the well or migrate slowly, while decatenated DNA will migrate as distinct bands.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. A decrease in the amount of decatenated DNA in the presence of the test compound indicates inhibition of topoisomerase II.

Experimental_Workflow_TopoII cluster_prep Reaction Preparation cluster_assay Assay and Analysis Reaction_Mix Prepare Reaction Mix (Buffer, ATP, kDNA) Add_Compound Add Test Compound Reaction_Mix->Add_Compound Add_Enzyme Add Topoisomerase II Add_Compound->Add_Enzyme Incubation Incubate at 37°C Add_Enzyme->Incubation Termination Stop Reaction Incubation->Termination Electrophoresis Agarose Gel Electrophoresis Termination->Electrophoresis Visualization Visualize DNA Bands Electrophoresis->Visualization

Caption: Workflow for the Topoisomerase II inhibition assay.

P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation)

This assay quantifies the inhibition of P-gp-mediated efflux by measuring the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.

Protocol:

  • Cell Seeding: Plate P-gp-overexpressing cells (e.g., MCF7/ADR) in a 96-well plate and incubate for 24 hours.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (potential P-gp inhibitor) or a known inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.

  • Rhodamine 123 Addition: Add rhodamine 123 to each well to a final concentration of 5-10 µM and incubate for an additional 60-90 minutes at 37°C.

  • Washing: Remove the incubation medium and wash the cells multiple times with ice-cold PBS to remove extracellular rhodamine 123.

  • Cell Lysis and Fluorescence Measurement: Lyse the cells with a suitable lysis buffer. Measure the intracellular fluorescence of rhodamine 123 using a fluorescence microplate reader (excitation ~485 nm, emission ~529 nm).

  • Data Analysis: An increase in intracellular rhodamine 123 fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux. Calculate the IC50 value for P-gp inhibition.

Independent Verification of PPQ-581 Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-influenza agent PPQ-581 with two other notable antiviral compounds, Favipiravir and Baloxavir marboxil. The information is presented to facilitate an independent verification of this compound's activity, supported by experimental data and detailed methodologies.

Executive Summary

This compound is an anti-influenza agent that has demonstrated efficacy in preventing the virus-induced cytopathic effect. Its mechanism of action involves the inhibition of viral protein synthesis and the blockage of viral ribonucleoprotein (RNP) nuclear export. This guide compares the reported in vitro activity of this compound with that of Favipiravir, a broad-spectrum antiviral that also targets the viral RNA polymerase, and Baloxavir marboxil, a cap-dependent endonuclease inhibitor. While direct head-to-head comparative studies are not publicly available, this guide consolidates existing data to provide a baseline for evaluation.

Quantitative Comparison of Antiviral Activity

The following table summarizes the 50% effective concentration (EC50) of this compound, Favipiravir, and Baloxavir against various influenza virus strains in Madin-Darby Canine Kidney (MDCK) cells. It is important to note that the data for this compound is from a separate study and not a direct comparison.

CompoundInfluenza Virus StrainEC50Reference
This compound Not Specified1 µM[Not Publicly Available]
Favipiravir A/H1N10.014 - 0.55 µg/mL (approx. 0.09 - 3.5 µM)[1][2]
A(H1N1)pdm094.05 ± 0.88 µM[2]
A(H3N2)10.32 ± 1.89 µM[2]
Baloxavir acid rgA/WSN/33(H1N1)0.31 - 0.45 nmol/L[3]
rgA/Victoria/3/75(H3N2)0.83 - 1.15 nmol/L[3]
rgB/Maryland/1/595.19 - 10.73 nmol/L[3]

Mechanism of Action Overview

The distinct mechanisms of action of these three antiviral compounds are crucial for understanding their activity profiles and potential for combination therapies.

cluster_ppq581 This compound cluster_favipiravir Favipiravir cluster_baloxavir Baloxavir marboxil PPQ581 This compound Protein_Synthesis_Inhibition Inhibition of Viral Protein Synthesis PPQ581->Protein_Synthesis_Inhibition inhibits RNP_Export_Block Blockage of RNP Nuclear Export PPQ581->RNP_Export_Block blocks Favipiravir Favipiravir RdRp_Inhibition Inhibition of RNA-dependent RNA polymerase (RdRp) Favipiravir->RdRp_Inhibition inhibits Baloxavir Baloxavir marboxil (prodrug) Baloxavir_acid Baloxavir acid (active form) Baloxavir->Baloxavir_acid is metabolized to Endonuclease_Inhibition Inhibition of Cap-dependent Endonuclease Baloxavir_acid->Endonuclease_Inhibition inhibits

Caption: Mechanisms of action for this compound, Favipiravir, and Baloxavir.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable independent verification of this compound's activities.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the concentration of a compound required to inhibit virus-induced cell death.

Protocol:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in virus growth medium.

  • Infection and Treatment: Remove the growth medium from the cells and infect with influenza virus at a multiplicity of infection (MOI) of 0.01. Immediately add the diluted compound to the respective wells. Include virus-only (positive control) and cell-only (negative control) wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Quantification of Cell Viability: Assess cell viability using a reagent such as MTT or a commercial ATP-based assay. Read the absorbance or luminescence according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell-only control. Determine the EC50 value, the concentration of the compound that inhibits CPE by 50%, by plotting the data and fitting to a dose-response curve.

Start Seed MDCK cells in 96-well plate Prepare_Compound Prepare serial dilutions of test compound Start->Prepare_Compound Infect_Cells Infect cells with influenza virus Start->Infect_Cells Add_Compound Add compound dilutions to infected cells Prepare_Compound->Add_Compound Infect_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Assess_Viability Assess cell viability (e.g., MTT assay) Incubate->Assess_Viability Analyze_Data Calculate EC50 Assess_Viability->Analyze_Data

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Viral Protein Synthesis Inhibition Assay (Western Blot)

This assay is used to determine if a compound inhibits the synthesis of viral proteins within infected cells.

Protocol:

  • Cell Seeding and Infection: Seed MDCK cells in a 6-well plate and grow to confluence. Infect the cells with influenza virus at an MOI of 1 in the presence or absence of the test compound at various concentrations.

  • Incubation: Incubate the infected cells for a defined period (e.g., 8-12 hours) to allow for viral protein expression.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies specific for an influenza viral protein (e.g., NP or M1) and a housekeeping protein (e.g., β-actin) as a loading control.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities to determine the relative reduction in viral protein levels in the presence of the compound.

Start Infect MDCK cells with influenza virus +/- compound Incubate_Cells Incubate for 8-12 hours Start->Incubate_Cells Lyse_Cells Lyse cells and quantify protein Incubate_Cells->Lyse_Cells SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Western_Blot Transfer proteins to PVDF membrane SDS_PAGE->Western_Blot Immunoblot Probe with antibodies for viral and host proteins Western_Blot->Immunoblot Detect Visualize protein bands Immunoblot->Detect Analyze Quantify band intensities Detect->Analyze

Caption: Workflow for the Viral Protein Synthesis Inhibition Assay.

RNP Nuclear Export Assay (Immunofluorescence)

This assay visualizes the subcellular localization of viral ribonucleoproteins (RNPs) to determine if a compound blocks their export from the nucleus to the cytoplasm.

Protocol:

  • Cell Culture and Infection: Grow MDCK cells on coverslips in a 24-well plate. Infect the cells with influenza virus at an appropriate MOI.

  • Compound Treatment: Add the test compound at the desired concentration at the time of infection or at a specific time post-infection.

  • Incubation: Incubate for a period sufficient for RNP export to occur in untreated cells (e.g., 6-8 hours post-infection).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against a viral RNP component, typically the nucleoprotein (NP).

  • Secondary Antibody and Nuclear Staining: Incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Microscopy: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

  • Analysis: Observe the localization of the NP protein. In untreated cells, NP should be present in both the nucleus and cytoplasm. A block in nuclear export will result in the accumulation of NP in the nucleus.

Start Infect MDCK cells on coverslips +/- compound Incubate_Cells Incubate for 6-8 hours Start->Incubate_Cells Fix_Permeabilize Fix and permeabilize cells Incubate_Cells->Fix_Permeabilize Immunostain Stain for viral NP and nuclei (DAPI) Fix_Permeabilize->Immunostain Microscopy Visualize using fluorescence microscopy Immunostain->Microscopy Analyze Analyze subcellular localization of NP Microscopy->Analyze

References

PPQ-581 compared to standard of care treatment

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search, no scientific or clinical data could be found for a compound or product designated as "PPQ-581" in the context of a therapeutic agent. The search did not yield any information regarding its chemical structure, mechanism of action, therapeutic indications, or any preclinical or clinical studies.

One result mentioned "this compound" as a product listing on a chemical supplier's website, but it was noted as "Not Available For Sale"[1]. Other search results were unrelated, referring to product codes for handgun grips or acronyms for political entities[2][3].

Without any information to identify this compound as a therapeutic agent, it is not possible to determine the relevant standard of care for comparison. Consequently, a comparative guide with experimental data, protocols, and pathway diagrams cannot be generated as requested.

To fulfill the request, further details identifying the nature of this compound, its intended therapeutic area, and any associated research or clinical data would be required.

References

A Head-to-Head Battle: Benchmarking EGFR Inhibitors for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted cancer therapy, inhibitors of the Epidermal Growth Factor Receptor (EGFR) have emerged as a cornerstone in the treatment of various malignancies, most notably non-small cell lung cancer (NSCLC). This guide provides an objective, data-driven comparison of three prominent EGFR tyrosine kinase inhibitors (TKIs): Gefitinib (a first-generation inhibitor), Erlotinib (a first-generation inhibitor), and Afatinib (a second-generation inhibitor). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by preclinical experimental data.

The efficacy of these inhibitors is intrinsically linked to the mutational status of the EGFR gene. Activating mutations, such as deletions in exon 19 or the L858R point mutation in exon 21, are predictive of a favorable response to EGFR TKIs.[1] Conversely, acquired resistance, often through the T790M mutation, presents a significant clinical challenge.[2] This guide will delve into the comparative preclinical efficacy of these three inhibitors against various EGFR-mutated and wild-type cancer cell lines.

Comparative Efficacy of EGFR Inhibitors: A Preclinical Overview

The selection of an appropriate EGFR inhibitor for research or therapeutic development necessitates a thorough understanding of its potency against specific EGFR mutations. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Gefitinib, Erlotinib, and Afatinib across a panel of cancer cell lines with defined EGFR mutation status. Lower IC50 values are indicative of higher potency.

Cell LineEGFR Mutation StatusGefitinib IC50 (nM)Erlotinib IC50 (nM)Afatinib IC50 (nM)
PC-9Exon 19 DeletionSensitiveSensitiveExquisitely Sensitive
H3255Exon 21 L858RMore Sensitive-Less Sensitive than Gefitinib
11-18Exon 21 L858RMore Sensitive-Less Sensitive than Gefitinib
H1650Exon 19 Deletion, PTEN deletionInactive-Inactive
PC9-GR1Exon 19 Del, T790M--Some Inhibitory Activity
PC9-GR4Exon 19 Del, T790M--Some Inhibitory Activity

Data compiled from a study by Yoshida et al. (2014). Note: Direct head-to-head IC50 values for all three drugs under identical experimental conditions are not always available in a single publication. The presented data reflects a comparative summary where available.

Understanding the Mechanism: The EGFR Signaling Pathway

EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), initiates a cascade of intracellular signaling events.[3] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are critical for regulating cellular processes like proliferation, survival, and migration. In many cancers, dysregulation of the EGFR signaling pathway is a key driver of tumorigenesis. EGFR inhibitors act by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binding EGFR_dimer EGFR Dimer (Autophosphorylation) EGFR->EGFR_dimer Dimerization Grb2/Sos Grb2/Sos EGFR_dimer->Grb2/Sos Recruitment PI3K PI3K EGFR_dimer->PI3K Activation Ras Ras Grb2/Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Factor Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Protein Synthesis Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Inhibitor EGFR TKI (Gefitinib, Erlotinib, Afatinib) Inhibitor->EGFR_dimer Inhibition of Autophosphorylation

EGFR Signaling Pathway and TKI Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of these EGFR inhibitors.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of the inhibitor required to inhibit cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000 to 8,000 cells per well and allowed to attach overnight.[4]

  • Compound Treatment: Cells are treated with a serial dilution of the EGFR inhibitor (e.g., from 0.1 nM to 100 µM) or a vehicle control (DMSO).[4]

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.[4]

  • MTT Addition: 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[3]

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 value is calculated by plotting the normalized values against the logarithm of the inhibitor concentration using a non-linear regression model.[4]

Biochemical Kinase Assay

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase.

Methodology:

  • Enzyme and Substrate Preparation: 10X stocks of recombinant EGFR kinase, a peptide substrate (e.g., Y12-Sox), and ATP are prepared in a kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).

  • Inhibitor Pre-incubation: The EGFR enzyme is pre-incubated with serially diluted inhibitor or DMSO in a 384-well plate for 30 minutes at 27°C.

  • Reaction Initiation: The kinase reaction is initiated by adding a mix of ATP and the peptide substrate.

  • Kinetic Reading: The reaction progress is monitored by measuring the fluorescence (e.g., λex360/λem485) at regular intervals for 30-120 minutes.

  • Data Analysis: The initial velocity of the reaction is determined from the linear phase of the progress curves. These velocities are then plotted against the inhibitor concentration to determine the IC50 value using a suitable model (e.g., log[Inhibitor] vs. Response).

Experimental_Workflow cluster_cell_viability Cell Viability Assay (e.g., MTT) cluster_biochemical Biochemical Kinase Assay A1 Seed Cells in 96-well Plate A2 Treat with Serial Dilutions of Inhibitor A1->A2 A3 Incubate for 72h A2->A3 A4 Add MTT Reagent A3->A4 A5 Solubilize Formazan A4->A5 A6 Measure Absorbance A5->A6 A7 Calculate IC50 A6->A7 B1 Prepare Enzyme, Substrate, ATP B2 Pre-incubate Enzyme with Inhibitor B1->B2 B3 Initiate Reaction with ATP/Substrate B2->B3 B4 Monitor Kinetic Reaction (Fluorescence) B3->B4 B5 Determine Initial Reaction Velocity B4->B5 B6 Calculate IC50 B5->B6

General Experimental Workflows.

Conclusion

The choice between Gefitinib, Erlotinib, and Afatinib for preclinical research or clinical application depends on the specific EGFR mutation being targeted. While all three inhibitors are effective against common activating mutations, Afatinib, as a second-generation inhibitor, shows some activity against the T790M resistance mutation where first-generation inhibitors are largely inactive. The provided experimental protocols offer a standardized framework for the in-house evaluation and comparison of these and other novel EGFR inhibitors. This guide underscores the importance of a nuanced, data-driven approach to selecting the most appropriate targeted therapy.

References

Specificity of Pyrroloquinoline Quinone (PQQ): A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While specific studies confirming the specificity of a compound designated "PPQ-581" are not available in the public domain, this guide provides a comprehensive comparison of Pyrroloquinoline Quinone (PQQ), a widely researched compound that may be related. This analysis is based on available experimental data concerning its biological activity and mechanism of action in comparison to other relevant compounds.

Pyrroloquinoline quinone (PQQ) is a redox-active orthoquinone that has garnered significant interest for its role as a potent antioxidant and a cofactor in various biological processes.[1][2] Its specificity is a key area of research, particularly in understanding its therapeutic potential. This guide summarizes the known biological activities of PQQ, compares its performance with other compounds where data is available, and outlines the experimental methodologies used in these assessments.

Comparison of Biological Activities

The primary activities of PQQ include antioxidant effects, modulation of mitochondrial function, and neuroprotective properties. The following table summarizes the comparative data available from various studies.

Biological ActivityPQQ PerformanceComparative CompoundsExperimental SystemReference
Antioxidant Activity Potent radical scavenger.[1]Ascorbic Acid, Vitamin EIn vitro neuroblastoma cell lines (SH-SY5Y)[2]
Mitochondrial Biogenesis Enhances mitochondrial biogenesis by regulating PGC-1α, NRF1, and TFAM through the AMPK signaling pathway.[3]-Diet-induced obese mice[3]
Neuroprotection Protects SH-SY5Y cells against 6-hydroxydopamine-induced neurotoxicity.[1]-In vitro Parkinson's disease model[1]
Anti-inflammatory Activity Suppresses inflammatory responses in human monocytes and macrophages.-In vitro cell culture[2]
Lipid Metabolism Reduces serum triglyceride, total cholesterol, and low-density lipoprotein cholesterol levels.[3]-Diet-induced obese animals[3]

Experimental Protocols

Detailed methodologies are crucial for interpreting the specificity and efficacy of PQQ. The following are representative experimental protocols from the cited research.

In Vitro Neuroprotection Assay
  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Inducing Agent: 6-hydroxydopamine (6-OHDA) to model Parkinson's disease-related neurotoxicity.

  • Treatment: Cells are pre-treated with varying concentrations of PQQ, Ascorbic Acid, or Vitamin E for a specified period before exposure to 6-OHDA.

  • Assessment: Cell viability is measured using assays such as MTT or LDH release. Oxidative stress markers can also be quantified.

  • Outcome: The ability of the compounds to rescue cells from 6-OHDA-induced cell death is compared.

Mitochondrial Biogenesis in Animal Models
  • Animal Model: Diet-induced obese mice.

  • Intervention: Mice are fed a high-fat diet to induce obesity and then supplemented with PQQ.

  • Tissue Analysis: Key tissues, such as liver and muscle, are harvested.

  • Molecular Analysis: The expression levels of key regulatory proteins for mitochondrial biogenesis (PGC-1α, NRF1, TFAM) and signaling molecules (AMPK) are measured using techniques like Western blotting or qPCR.

  • Outcome: The fold-change in the expression of these markers in the PQQ-treated group is compared to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway of PQQ in mitochondrial biogenesis and a general workflow for assessing neuroprotective effects.

PQQ_Mitochondrial_Biogenesis PQQ PQQ AMPK AMPK PQQ->AMPK activates PGC1a PGC-1α AMPK->PGC1a activates NRF1 NRF1 PGC1a->NRF1 activates TFAM TFAM NRF1->TFAM activates Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis promotes

Caption: PQQ signaling pathway for mitochondrial biogenesis.

Neuroprotection_Workflow Start Start: Culture SH-SY5Y cells Pretreat Pre-treat with: PQQ or Comparative Compound Start->Pretreat Induce Induce Neurotoxicity: (e.g., 6-OHDA) Pretreat->Induce Incubate Incubate Induce->Incubate Assess Assess Cell Viability (e.g., MTT assay) Incubate->Assess End End: Compare Results Assess->End

Caption: Experimental workflow for neuroprotection assay.

Other Potential "PPQ" Compounds

It is worth noting that literature also refers to a class of anticancer compounds known as Pyridoquinoxalines, sometimes abbreviated as PQ or PPQ.[4] These compounds are structurally distinct from Pyrroloquinoline quinone and are being investigated for their cytotoxic effects on cancer cell lines.[4] Their mechanism of action is related to inducing apoptosis and inhibiting cell adhesion and invasion.[4] Without a clear identification of "this compound," it is difficult to determine which class of compounds is of interest.

References

Head-to-Head Comparison of Novel Anti-Influenza Agents: PPQ-581 and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of pyrimido-pyrrolo-quinoxalinedione analogues targeting influenza A virus nucleoprotein, offering insights for researchers and drug development professionals in the field of antiviral therapeutics.

A novel class of anti-influenza agents, pyrimido-pyrrolo-quinoxalinedione (PPQ) analogues, has been synthesized and evaluated for their inhibitory effects on the influenza A virus. The lead compound, PPQ-581, has demonstrated potent antiviral activity by targeting the viral nucleoprotein (NP), a crucial component for viral replication. This guide provides a head-to-head comparison of this compound and its derivatives, summarizing their biological activity and providing the experimental context for their evaluation.

Comparative Analysis of In Vitro Antiviral Activity

The anti-influenza activity of this compound and its derivatives was assessed against the H1N1 strain of influenza A virus (A/WSN/33). The 50% effective concentration (EC₅₀), which represents the concentration of the compound that inhibits the virus-induced cytopathic effect by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability, were determined. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.

CompoundEC₅₀ (µM)[1]CC₅₀ (µM)[1]SI (CC₅₀/EC₅₀)[1]
This compound HHH1.0>100>100
5a FHH1.2>100>83
5b ClHH1.5>100>67
5c BrHH2.1>100>48
5d CH₃HH1.8>100>56
5e OCH₃HH3.2>100>31
6a HFH1.1>100>91
6b HClH1.3>100>77
6c HBrH1.9>100>53
6d HCH₃H1.6>100>63
6e HOCH₃H2.8>100>36
7a HHF0.9>100>111
7b HHCl1.0>100>100
7c HHBr1.4>100>71
7d HHCH₃1.2>100>83
7e HHOCH₃2.5>100>40

Mechanism of Action: Targeting Influenza Nucleoprotein and RNP Trafficking

This compound and its analogues exert their antiviral effect by targeting the influenza nucleoprotein (NP). NP is a multifunctional protein essential for the transcription and replication of the viral genome. These compounds have been shown to inhibit the synthesis of viral proteins and block the nuclear export of ribonucleoprotein (RNP) complexes, which are crucial for the assembly of new virus particles.[1]

The proposed mechanism involves the binding of the PPQ compounds to a site on the NP, which differs from that of other known NP inhibitors like nucleozin. This interaction interferes with the normal function of NP, leading to a halt in viral replication.[1]

G Influenza Virus RNP Nuclear Export and Inhibition by this compound cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm vRNA Viral RNA (vRNA) RNP_complex Ribonucleoprotein (RNP) Complex vRNA->RNP_complex encapsidation NP Nucleoprotein (NP) NP->RNP_complex RdRp RNA-dependent RNA polymerase (RdRp) RdRp->RNP_complex RNP_cytoplasm Cytoplasmic RNP RNP_complex->RNP_cytoplasm Nuclear Export (via CRM1/Exportin 1) Progeny_Virions Progeny Virions RNP_cytoplasm->Progeny_Virions Assembly PPQ581 This compound PPQ581->RNP_complex Inhibits Nuclear Export caption Figure 1. This compound inhibits influenza virus replication by blocking the nuclear export of the RNP complex.

Figure 1. This compound mechanism of action.

Experimental Protocols

Cell Culture and Virus

Madin-Darby canine kidney (MDCK) cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The influenza A/WSN/33 (H1N1) virus was used for all antiviral assays.

Cytopathic Effect (CPE) Inhibition Assay

MDCK cells were seeded in 96-well plates. After 24 hours, the cells were infected with influenza A/WSN/33 virus at a multiplicity of infection (MOI) of 0.01. The virus inoculum was removed after 1 hour of adsorption, and the cells were washed and incubated with fresh medium containing various concentrations of the test compounds. After 72 hours of incubation, the cytopathic effect was observed, and cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The EC₅₀ and CC₅₀ values were calculated from the dose-response curves.

G Experimental Workflow for CPE Inhibition Assay A Seed MDCK cells in 96-well plates B Incubate for 24 hours A->B C Infect with Influenza A/WSN/33 (MOI=0.01) B->C D Adsorption for 1 hour C->D E Remove inoculum and wash cells D->E F Add medium with test compounds E->F G Incubate for 72 hours F->G H Assess CPE and perform MTT assay G->H I Calculate EC50 and CC50 H->I

Figure 2. CPE Inhibition Assay Workflow.
Immunofluorescence Assay for RNP Localization

MDCK cells were grown on coverslips and infected with influenza A/WSN/33 virus. At 4 hours post-infection, the cells were treated with the test compounds. At 8 hours post-infection, the cells were fixed, permeabilized, and stained with a primary antibody against the influenza NP and a fluorescently labeled secondary antibody. The localization of the NP was observed using a fluorescence microscope.

Conclusion

The pyrimido-pyrrolo-quinoxalinedione scaffold represents a promising new class of anti-influenza agents. The lead compound, this compound, and several of its derivatives exhibit potent inhibitory activity against the influenza A virus by targeting the nucleoprotein and disrupting the nuclear export of the RNP complex.[1] The structure-activity relationship data presented here provide a valuable foundation for the further optimization of this chemical series to develop novel and effective influenza therapeutics. The detailed experimental protocols offer a clear methodology for the continued evaluation of these and other potential antiviral compounds.

References

Unraveling the Reproducibility of Experiments Using PPQ-581: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental reproducibility for the novel compound PPQ-581 remains challenging due to the current scarcity of publicly available research. This guide provides a framework for evaluating this compound, drawing on established methodologies for assessing experimental reproducibility and comparing process qualification batches.

Comparison of Process Performance Qualification (PPQ) Batches

In the context of drug development and manufacturing, ensuring consistency between different batches of a substance is paramount. Statistical tests are employed to determine if there are significant differences between the means and variances of two or more groups.[1]

Statistical TestApplicationPurpose
t-test Comparing the means of two groups (e.g., two PPQ batches).To determine if there is a significant difference between the average results of two experimental groups.[1]
Chi-square goodness of fit test Assessing if sample data conforms to a specific theoretical distribution.To verify if the results from repeated samples are representative and fit the expected specification, ensuring the repeatability of methodologies.[1]
Kruskal-Wallis test Comparing the results from three or more groups (e.g., multiple PPQ batches).To determine if there are statistically significant differences between multiple experimental groups by evaluating the distribution of their means.[1]
Levene's test Comparing the variances of two or more groups.To assess the equality of variances between different experimental batches.[1]

Experimental Workflow for Reproducibility Assessment

A typical workflow for assessing the reproducibility of experiments involving a new compound like this compound would involve several key stages, from initial screening to large-scale production and analysis.

G cluster_screening High-Throughput Screening cluster_optimization Cultivation Optimization cluster_production Large-Scale Production cluster_analysis Data Analysis screening Screening of PQQ-Producing Strains optimization Optimization of Cultivation Conditions screening->optimization production Bioprocess for Large-Scale Production optimization->production analysis Statistical Comparison of Batches production->analysis

Workflow for screening, optimization, and production.

This workflow, adapted from a strategy for screening PQQ-producing strains, illustrates a potential bioprocess for the development and validation of a new compound.[2]

Detailed Methodologies for Key Experiments

To ensure the reproducibility and validity of experimental findings, detailed and standardized protocols are essential.

Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR)

A crucial step in many biological experiments is the normalization of target gene expression using appropriate reference genes. The selection of stable reference genes is critical for obtaining reliable and reproducible qRT-PCR results.

Protocol for Reference Gene Selection:

  • Candidate Gene Selection: Choose a panel of commonly used reference genes.

  • RNA Extraction and cDNA Synthesis: Isolate high-quality RNA and reverse transcribe it into cDNA.

  • qRT-PCR: Perform qRT-PCR for the candidate reference genes across all experimental samples.

  • Stability Analysis: Utilize algorithms such as geNorm, NormFinder, and BestKeeper to rank the candidate genes based on their expression stability.

  • Reference Gene Validation: Validate the selected reference genes by analyzing the expression of a known target gene.

In Vitro Assay for Prostaglandin Dehydrogenase Inhibitors

When evaluating the activity of a new compound, in vitro assays are fundamental. For instance, the efficacy of prostaglandin dehydrogenase inhibitors can be assessed using an isolated organ bath system.

Protocol for Hamster Stomach Strip Assay:

  • Tissue Preparation: Isolate the fundus from a hamster stomach and suspend a strip of the muscle in an organ bath containing a physiological salt solution at 37°C.

  • Recording of Contractions: Record the muscle contractions using a suitable transducer and recording system.

  • Application of Substances: Add standard prostaglandins and the test compound (e.g., this compound) to the bath in a cumulative or non-cumulative manner.

  • Data Analysis: Measure the contractile responses and construct dose-response curves to determine the potency and efficacy of the test compound.

Conclusion

While direct experimental data on this compound is not currently available, the principles of experimental reproducibility and robust data analysis remain universally applicable. By employing rigorous statistical methods for batch comparison, adhering to detailed and validated experimental protocols, and ensuring the stability of measurement techniques, researchers can build a strong foundation for the reliable evaluation of novel compounds like this compound. The establishment of measurement equivalence across different experimental settings is a critical assumption that should be empirically tested to ensure the validity of replicated findings.[3]

References

Safety Operating Guide

Prudent Disposal of PPQ-581: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling specialized compounds such as PPQ-581, adherence to established disposal protocols is paramount to ensure a safe working environment and compliance with regulatory standards. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, emphasizing operational safety and logistical planning.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS provides detailed information regarding the specific hazards associated with the compound, including personal protective equipment (PPE) requirements and emergency procedures. In the absence of a specific SDS, a risk assessment should be conducted based on the chemical's known or suspected properties.

General Handling Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

  • Avoid inhalation of dust or vapors.[2]

  • Prevent contact with skin and eyes.[1][2]

  • Contaminated clothing should be removed immediately and decontaminated before reuse.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound should be managed through a designated chemical waste stream, in accordance with all local, regional, and national regulations.[1][3] Do not discharge this compound into drains or surface waters.[2]

Experimental Protocol: Waste Neutralization and Collection

  • Segregation: Isolate this compound waste from other laboratory waste streams to prevent inadvertent chemical reactions.

  • Containerization: Use a designated, properly labeled, and chemically compatible waste container. The container should be sealed to prevent leaks or spills.

  • Labeling: The waste container must be clearly labeled with the chemical name ("this compound Waste"), associated hazards (e.g., "Toxic," "Flammable"), and the accumulation start date.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.

  • Disposal Request: Arrange for pickup and disposal by a certified hazardous waste management company. Provide them with a complete chemical inventory of the waste container.

Quantitative Data Summary for Chemical Waste

To facilitate safe handling and disposal, all quantitative data related to the chemical waste should be clearly documented. The following table provides a template for tracking this compound waste.

ParameterValueNotes
Chemical Name This compound
Physical State Solid / LiquidSpecify the physical state of the waste.
Concentration VariesRecord the concentration if in solution.
pH Not Applicable / Measured ValueMeasure and record the pH if the waste is in an aqueous solution.
Hazard Classification Toxic, IrritantBased on the SDS or available toxicological data.
Container Type Chemically Resistant Plastic/GlassEnsure the container material is compatible with this compound.
Storage Location Designated Waste Accumulation AreaA secure, ventilated, and segregated area.
Disposal Vendor Certified Hazardous Waste ContractorUse only approved and licensed waste disposal services.

Disposal Workflow

The logical flow of the disposal process is critical to ensure safety and compliance. The following diagram illustrates the key steps from waste generation to final disposal.

This compound Disposal Workflow A Waste Generation (this compound) B Segregate Waste A->B C Select & Label Waste Container B->C D Transfer Waste to Container C->D E Seal Container D->E F Store in Designated Accumulation Area E->F G Arrange for Professional Disposal F->G H Final Disposal (Certified Vendor) G->H

This compound Disposal Workflow Diagram

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Navigating the Safe Handling of PPQ-581: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for PPQ-581 necessitates a conservative approach to handling, based on best practices for potent pharmaceutical compounds and quinoline derivatives. This guide provides essential safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in the safe management of this anti-influenza lead compound.

As a novel pyrimido-pyrrolo-quinoxalinedione, this compound's full toxicological profile is not yet comprehensively documented. Therefore, it is crucial to handle this compound with a high degree of caution, assuming it to be a potent pharmaceutical compound (PPC). The following procedures are designed to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to potent compounds. The following table summarizes the recommended PPE for handling this compound, based on a conservative risk assessment.

PPE Category Item Specifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high potential for aerosol or dust generation.[1]
Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A quantitative fit test is mandatory.[1]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals.[1]
Body Protection Disposable CoverallsMade of materials such as Tyvek® to provide a barrier against splashes and dust.[1]
Dedicated Lab CoatShould be worn over personal clothing and professionally laundered or disposed of as hazardous waste.[1]
Eye Protection Safety GogglesMust provide a complete seal around the eyes to protect against dust and splashes.[1]
Face ShieldTo be worn over safety goggles for additional protection during high-risk procedures.[1]
Foot Protection Shoe CoversDisposable shoe covers must be worn in the designated handling area and removed before exiting.[1]

Operational Plan for Safe Handling

A systematic approach is critical for safely managing this compound from receipt to disposal. The following step-by-step operational plan outlines the key phases of handling.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the compound name, date of receipt, and associated hazards.

  • Store: Store in a designated, well-ventilated, and restricted-access area. The storage container should be sealed to prevent accidental spills.

Preparation and Handling
  • Controlled Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a containment glove box, to minimize the risk of airborne exposure.[2]

  • Engineering Controls: Utilize engineering controls like local exhaust ventilation to capture any airborne particles at the source.[3]

  • Solution Preparation: When preparing solutions, slowly add the solvent to the solid compound to prevent splashing.[1] Keep containers covered whenever possible.

  • Avoid Dust Generation: Handle the solid compound carefully to avoid the generation of dust.[2]

Decontamination and Waste Disposal
  • Decontamination: All surfaces and equipment that come into contact with this compound must be thoroughly decontaminated using a validated cleaning agent.[1]

  • Waste Segregation: All contaminated waste, including PPE, disposable equipment, and cleaning materials, must be segregated as hazardous chemical waste.

  • Waste Containers: Use clearly labeled, sealed, and leak-proof containers for all hazardous waste.[1]

  • Disposal: Dispose of all hazardous waste in accordance with institutional and local environmental regulations. Maintain accurate records of all disposed waste.[1]

Spill Response Plan

In the event of a spill, a prompt and coordinated response is crucial to mitigate exposure and contamination.

Action Procedure
Immediate Response 1. Alert all personnel in the immediate area. 2. Evacuate the affected area. 3. If safe to do so, cover the spill with an appropriate absorbent material from a chemical spill kit to prevent further spread.
Cleanup 1. Don the appropriate PPE, including respiratory protection, before re-entering the area. 2. Work from the outside of the spill inwards to clean the affected area. 3. Use a spill kit appropriate for chemical hazards.[1] 4. All materials used for cleanup must be disposed of as hazardous waste.[1]
Reporting Report the incident to the laboratory supervisor and the institutional safety office.

Visualizing Safe Handling Workflows

To further clarify the procedural steps for safe handling, the following diagrams illustrate the recommended workflow and the decision-making process for containment.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep Don PPE in Designated Area Prepare Prepare Work Area and Equipment Prep->Prepare Review Review Protocol and SDS (if available) Review->Prep Handle Handle this compound in Containment Prepare->Handle Weigh Weighing and Solution Preparation Handle->Weigh Decon Decontaminate Surfaces and Equipment Weigh->Decon Waste Segregate and Dispose of Hazardous Waste Decon->Waste Doff Doff PPE in Designated Area Waste->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: A workflow diagram for the safe handling of potent pharmaceutical compounds like this compound.

ContainmentDecision cluster_assessment Risk Assessment cluster_containment Containment Strategy Potency High Potency? Aerosol Aerosol Generation? Potency->Aerosol Yes Hood Chemical Fume Hood Potency->Hood No Aerosol->Hood No Glovebox Glove Box / Isolator Aerosol->Glovebox Yes

Caption: A decision tree for selecting the appropriate level of containment for handling this compound.

By adhering to these stringent safety protocols, laboratories can effectively manage the risks associated with handling this compound, ensuring the well-being of their personnel while advancing critical research. Continuous risk assessment and adherence to institutional safety guidelines are paramount when working with novel and potent compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PPQ-581
Reactant of Route 2
Reactant of Route 2
PPQ-581

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.